5-Methylpyridin-2(1H)-one
描述
structure in first source
Structure
3D Structure
属性
IUPAC Name |
5-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-2-3-6(8)7-4-5/h2-4H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHMZGMHXUQHGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20143120 | |
| Record name | 5-Methyl-2-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20143120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003-68-5, 91914-06-6, 1192-99-0 | |
| Record name | 2-Hydroxy-5-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91914-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-pyridone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Pyridinone, 5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-2-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20143120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-2-pyridone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.467 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Pyridinol, 5-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.506 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYL-2-PYRIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C173P2D70Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
5-Methylpyridin-2(1H)-one chemical properties and structure
An In-depth Technical Guide to 5-Methylpyridin-2(1H)-one: Chemical Properties and Structure
Introduction
This compound, also known as 2-hydroxy-5-methylpyridine, is a heterocyclic organic compound with significant applications in organic synthesis and medicinal chemistry. It serves as a crucial building block and intermediate in the synthesis of various pharmaceutical agents, including the novel antifibrotic drug Pirfenidone.[1] This technical guide provides a comprehensive overview of its chemical properties, structural features, and key experimental protocols relevant to researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a white to pale yellow solid at room temperature.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 5-methyl-1H-pyridin-2-one | PubChem[3] |
| CAS Number | 1003-68-5 | ChemicalBook[1][2] |
| Molecular Formula | C6H7NO | ChemicalBook[1] |
| Molecular Weight | 109.13 g/mol | PubChem[3] |
| Melting Point | 183-187 °C | ChemicalBook[1] |
| Boiling Point | 304.2 ± 15.0 °C (Predicted) | ChemicalBook[1][2] |
| Density | 1.053 ± 0.06 g/cm³ (Predicted) | ChemicalBook[1][2] |
| Solubility | Slightly soluble in DMSO, Ethanol, Methanol | ChemicalBook[1][2] |
| pKa | 12.43 ± 0.10 (Predicted) | ChemicalBook[1] |
| InChIKey | SOHMZGMHXUQHGE-UHFFFAOYSA-N | PubChem[3] |
| SMILES | CC1=CNC(=O)C=C1 | PubChem[3] |
Chemical Structure and Tautomerism
A critical aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with its enol form, 2-hydroxy-5-methylpyridine. The pyridone (keto) form is generally more stable than the hydroxypyridine (enol) form, particularly in condensed phases and polar solvents.[4][5] Ab initio calculations suggest that the 2-pyridone tautomer is approximately 0.3 kcal/mol more stable than 2-hydroxypyridine (B17775) in the gas phase.[5] This equilibrium is fundamental to its reactivity and interactions in biological systems.
The pyridone structure features alternating single and double carbon-carbon bonds, which is consistent with localized bonding rather than full aromaticity.[4] In contrast, the hydroxypyridine form possesses a more traditionally aromatic ring.[4]
Experimental Protocols
Synthesis of 2-Hydroxy-5-methylpyridine
A common laboratory-scale synthesis involves the diazotization of 2-amino-5-methylpyridine (B29535) followed by hydrolysis.[6]
Materials:
-
2-amino-5-methylpyridine
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium nitrite (B80452) (NaNO₂)
-
Water (H₂O)
-
50% w/w aqueous sodium hydroxide (B78521) (NaOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
A solution of concentrated sulfuric acid in water is prepared in a two-necked, round-bottomed flask equipped with an internal thermometer and a magnetic stirrer.
-
The solution is cooled to below 0°C using an acetone/ice bath.
-
2-amino-5-methylpyridine is added to the cooled acid solution.[6]
-
An aqueous solution of sodium nitrite is added dropwise, maintaining the reaction temperature between 0-5°C.[6]
-
After the addition is complete, the mixture is stirred at 0°C for 45 minutes.
-
The reaction mixture is then heated to 95°C for 15 minutes.[6]
-
After cooling to room temperature, the pH of the solution is adjusted to 6.5-7.0 with a 50% aqueous NaOH solution.[6]
-
The mixture is heated to 60°C and the product is extracted with ethyl acetate.[6]
-
The combined organic fractions are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a pale-yellow solid.[6]
-
The crude product can be further purified by recrystallization from hot ethyl acetate to yield white crystalline needles.[6]
Applications in Research and Development
This compound is a valuable precursor in the synthesis of more complex molecules.[7]
-
Pharmaceuticals: It is a key intermediate in the production of Pirfenidone, a drug used to treat idiopathic pulmonary fibrosis.[1] It is also a starting material for functionalized derivatives, such as nitrated pyridines, which can be further transformed into biologically active compounds.[7]
-
Agrochemicals: The compound is utilized in the formulation of certain herbicides and fungicides.[7]
-
Organic Synthesis: It is employed in the diastereoselective preparation of cyclobutane-fused pyridinyl sulfonyl fluorides.[1][2]
Safety and Handling
This compound is harmful if swallowed and causes irritation to the respiratory system and skin.[2] It poses a risk of serious damage to the eyes.[2] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound.[2] Store in a sealed, dry container at room temperature.[1][2]
Conclusion
This compound is a versatile chemical intermediate with well-defined properties and significant applications, particularly in the pharmaceutical industry. A thorough understanding of its structure, especially its tautomeric nature, is essential for its effective use in complex synthetic pathways. The provided protocols offer a foundation for its synthesis and purification, enabling further research and development of novel chemical entities.
References
- 1. 2-Hydroxy-5-methylpyridine | 1003-68-5 [chemicalbook.com]
- 2. 1003-68-5 | CAS DataBase [m.chemicalbook.com]
- 3. 2-Hydroxy-5-methylpyridine | C6H7NO | CID 70482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound | 91914-06-6 | Benchchem [benchchem.com]
5-Methylpyridin-2(1H)-one: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-Methylpyridin-2(1H)-one, a key chemical intermediate in pharmaceutical synthesis. This document outlines its chemical properties, synthesis, and its significant role in the development of therapeutic agents, with a focus on the antifibrotic drug Pirfenidone (B1678446). Detailed experimental methodologies and an exploration of the relevant biological signaling pathways are included to support research and development activities.
Core Compound Data
This compound, also known as 2-hydroxy-5-methylpyridine, is a pyridinone derivative. Its fundamental chemical and physical properties are summarized below.
| Property | Value |
| CAS Number | 1003-68-5 |
| Molecular Formula | C6H7NO |
| Molecular Weight | 109.13 g/mol |
| Synonyms | 5-Methyl-2-pyridone, 2-Hydroxy-5-picoline, 6-Hydroxy-3-picoline |
Synthesis and Application
This compound is a critical building block in organic synthesis, most notably as a precursor for the drug Pirfenidone, which is used in the treatment of idiopathic pulmonary fibrosis.[1] Its synthesis and subsequent use in the production of Pirfenidone are outlined in the experimental protocols section. The compound's reactivity is centered around the pyridinone ring, allowing for various chemical modifications.
Experimental Protocols
The following protocols are representative syntheses of this compound and its subsequent conversion to Pirfenidone. These are compiled from various sources and should be adapted and optimized for specific laboratory conditions.
1. Synthesis of this compound from 2-Amino-5-methylpyridine (B29535)
This procedure involves the diazotization of 2-amino-5-methylpyridine followed by hydrolysis.
-
Materials: 2-Amino-5-methylpyridine, Sulfuric Acid (H2SO4), Sodium Nitrite (B80452) (NaNO2), Water, Ethyl Acetate (B1210297).
-
Procedure:
-
Prepare an aqueous solution of sulfuric acid.
-
Cool the acidic solution to 0-5°C in an ice bath.
-
Slowly add 2-amino-5-methylpyridine to the cooled solution while maintaining the temperature.
-
Prepare an aqueous solution of sodium nitrite.
-
Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature remains between 0-5°C.
-
After the addition is complete, stir the mixture at 0°C for a designated period.
-
Heat the reaction mixture to facilitate the hydrolysis of the diazonium salt.
-
Cool the mixture and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate) to obtain this compound as a crystalline solid.
-
2. Synthesis of Pirfenidone from this compound (Ullmann Condensation)
This protocol describes the N-arylation of this compound with an aryl halide.
-
Materials: this compound, Bromobenzene (or Iodobenzene), Potassium Carbonate (K2CO3), Copper(I) salt (e.g., CuI or CuCl), a suitable solvent (e.g., Dimethylformamide or Chlorobenzene), and an optional organic ligand (e.g., N,N'-Dimethylethylene-1,2-diamine).
-
Procedure:
-
To a reaction vessel, add this compound, bromobenzene, potassium carbonate, and the copper(I) catalyst in a suitable solvent.
-
If applicable, add the organic ligand to the mixture.
-
Heat the reaction mixture to a temperature typically ranging from 130-160°C.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture.
-
Perform an aqueous work-up to remove inorganic salts.
-
Extract the product into an organic solvent.
-
Wash and dry the organic layer.
-
Concentrate the solvent to obtain crude Pirfenidone.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., toluene (B28343) or a mixture of ethyl acetate and n-heptane) to yield pure Pirfenidone.
-
3. Analytical Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of this compound can be confirmed using ¹H and ¹³C NMR spectroscopy. In polar solvents, the pyridone tautomer is favored. The ¹H NMR spectrum will show characteristic signals for the methyl group protons and the protons on the pyridine (B92270) ring.
Biological Signaling Pathways
While this compound is primarily an intermediate, its end-product, Pirfenidone, has well-documented effects on several key signaling pathways implicated in fibrosis. The anti-fibrotic, anti-inflammatory, and anti-oxidant properties of Pirfenidone are attributed to its modulation of these pathways.[2][3][4]
Transforming Growth Factor-Beta (TGF-β) Signaling Pathway
TGF-β is a master regulator of fibrosis.[5][6][7] Pirfenidone has been shown to downregulate the expression of TGF-β at both the transcriptional and translational levels.[2] It also interferes with the downstream signaling cascade, including the phosphorylation of Smad proteins, which are crucial for the transcription of pro-fibrotic genes.[5][8]
Platelet-Derived Growth Factor (PDGF) Signaling Pathway
PDGF is a potent mitogen for fibroblasts, and its signaling is implicated in fibrotic diseases.[9][10][11] Pirfenidone has been shown to downregulate PDGF, thereby inhibiting fibroblast proliferation.[9][10]
Experimental Workflow: From Synthesis to Biological Evaluation
The development and evaluation of compounds derived from this compound typically follow a structured workflow, from chemical synthesis to biological testing.
References
- 1. This compound | 91914-06-6 | Benchchem [benchchem.com]
- 2. Role of pirfenidone in TGF-β pathways and other inflammatory pathways in acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection: a theoretical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Pirfenidone? [synapse.patsnap.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. dovepress.com [dovepress.com]
- 6. Suppression of TGF-β pathway by pirfenidone decreases extracellular matrix deposition in ocular fibroblasts in vitro | PLOS One [journals.plos.org]
- 7. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pirfenidone attenuates lung fibrotic fibroblast responses to transforming growth factor-β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pirfenidone inhibits myofibroblast differentiation and lung fibrosis development during insufficient mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
Tautomerism of 5-Methylpyridin-2(1H)-one: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the tautomeric equilibrium of 5-Methylpyridin-2(1H)-one in various solvents. The lactam-lactim tautomerism of pyridinone derivatives is a critical factor in their chemical reactivity, biological activity, and physicochemical properties, making its study essential for drug design and development.
Introduction to Tautomerism in this compound
This compound, a substituted pyridinone, exists in a dynamic equilibrium between two tautomeric forms: the lactam (amide) form, this compound, and the lactim (enol) form, 5-methyl-2-hydroxypyridine. This equilibrium is significantly influenced by the surrounding solvent environment. The polarity of the solvent and its ability to form hydrogen bonds play a pivotal role in stabilizing one tautomer over the other. Generally, polar solvents favor the more polar lactam form, while non-polar solvents favor the less polar lactim form.
Quantitative Analysis of Tautomeric Equilibrium
The tautomeric equilibrium is quantified by the equilibrium constant, KT, defined as the ratio of the concentration of the lactim tautomer to the lactam tautomer:
KT = [Lactim] / [Lactam]
Due to the scarcity of specific experimental data for this compound, the following table summarizes the experimentally determined tautomeric equilibrium constants for the parent compound, 2-hydroxypyridine/2-pyridone, in a range of solvents. This data provides a strong indication of the expected behavior of its 5-methyl derivative.
| Solvent | Dielectric Constant (ε) | KT ([2-hydroxypyridine]/[2-pyridone]) | Predominant Form |
| Gas Phase | 1 | ~0.4 | Lactam |
| Cyclohexane | 2.02 | 0.4 - 2.5 | Mixture |
| Chloroform | 4.81 | 0.1 - 0.4 | Lactam |
| Acetonitrile | 37.5 | ~0.1 | Lactam |
| Water | 80.1 | ~0.001 | Lactam |
Note: The values are compiled from various literature sources and can vary depending on the experimental method and conditions.
The data clearly illustrates the pronounced effect of the solvent on the tautomeric equilibrium. In the gas phase and non-polar solvents like cyclohexane, both tautomers are present in significant amounts. As the solvent polarity increases, the equilibrium shifts dramatically towards the more polar lactam form.
Experimental Protocols for Tautomerism Studies
The determination of tautomeric equilibrium constants typically involves spectroscopic techniques such as UV/Vis and Nuclear Magnetic Resonance (NMR) spectroscopy.
UV/Vis Spectroscopy
Principle: The lactam and lactim tautomers possess distinct chromophores and therefore exhibit different UV absorption spectra. The lactim form, being more aromatic, typically absorbs at a shorter wavelength compared to the less aromatic lactam form. By measuring the absorbance of a solution at wavelengths characteristic of each tautomer, their relative concentrations can be determined using the Beer-Lambert law.
Methodology:
-
Preparation of Standard Solutions: Solutions of known concentrations of the N-methyl derivative (locking the lactam form) and the O-methyl derivative (locking the lactim form) are prepared to determine their respective molar absorptivities (ε) at their absorption maxima (λmax).
-
Sample Preparation: A solution of this compound of known total concentration is prepared in the solvent of interest.
-
Spectroscopic Measurement: The UV/Vis spectrum of the sample solution is recorded.
-
Data Analysis: The concentrations of the lactam and lactim forms are calculated using the following equations, where A is the absorbance at a specific wavelength and l is the path length:
-
Aλ1 = εlactam,λ1[Lactam]l + εlactim,λ1[Lactim]l
-
Aλ2 = εlactam,λ2[Lactam]l + εlactim,λ2[Lactim]l
-
Total Concentration = [Lactam] + [Lactim]
-
-
Calculation of KT: Once the concentrations of both tautomers are determined, the tautomeric equilibrium constant (KT) is calculated.
NMR Spectroscopy
Principle: 1H and 13C NMR spectroscopy can be used to determine the ratio of tautomers in solution, provided that the rate of interconversion is slow on the NMR timescale. The chemical shifts of protons and carbons in the lactam and lactim forms are distinct. For instance, the chemical shifts of the ring protons and the carbon attached to the oxygen/nitrogen will differ significantly between the two tautomers.
Methodology:
-
Reference Spectra: 1H and 13C NMR spectra of the N-methyl and O-methyl derivatives are recorded to establish the characteristic chemical shifts for the "locked" lactam and lactim forms.
-
Sample Spectrum: The 1H or 13C NMR spectrum of this compound is recorded in the desired deuterated solvent.
-
Signal Integration: For well-resolved signals corresponding to each tautomer, the integral of a specific proton signal (or the peak height for 13C signals in some cases) is used to determine the relative molar ratio of the two forms.
-
Calculation of KT: The tautomeric equilibrium constant is calculated from the ratio of the integrals of the signals corresponding to the lactim and lactam forms.
-
Variable Temperature NMR: If the tautomeric interconversion is fast at room temperature, leading to averaged signals, variable temperature (VT) NMR studies can be performed. By lowering the temperature, the rate of interconversion can be slowed down, potentially allowing for the resolution of separate signals for each tautomer.
Visualizations
The following diagrams illustrate the tautomeric equilibrium and a general workflow for its experimental determination.
Caption: Tautomeric equilibrium between the lactam and lactim forms.
Caption: General workflow for determining tautomeric equilibrium constants.
Conclusion
The tautomeric equilibrium of this compound is a crucial parameter that is highly sensitive to the solvent environment. While specific quantitative data for this derivative is limited, the behavior of the parent 2-pyridone system provides a reliable framework for understanding its properties. The lactam form is expected to be predominant in polar solvents, a critical consideration for its application in biological systems and drug development. The experimental protocols outlined in this guide provide a robust methodology for the quantitative determination of the tautomeric equilibrium constant in any desired solvent system. Further research to generate specific experimental data for this compound would be a valuable contribution to the field.
The Biological Frontier of 5-Methylpyridin-2(1H)-one and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic scaffold of 5-Methylpyridin-2(1H)-one has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including promising anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the current state of research, focusing on quantitative biological data, detailed experimental methodologies, and the underlying mechanisms of action.
Antimicrobial Activity
Derivatives of this compound have shown significant potential in combating various microbial pathogens. Notably, a series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones has been synthesized and evaluated for their antimicrobial effects against a panel of pathogenic bacteria and fungi.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The following table summarizes the MIC values for a selection of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives against various microorganisms.[1]
| Compound | Microorganism | MIC (µM) |
| 3g | Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 | |
| 3f | Candida species | Not specified |
| Saccharomyces species | Not specified | |
| 3d | Candida species | Not specified |
| Saccharomyces species | Not specified | |
| 3a | Gram-negative microorganisms | Significant activity |
| 3c | Gram-negative microorganisms | Significant activity |
Additionally, a separate class of 5-methylpyridinium derivatives has been assessed for antibacterial activity against common Gram-positive and Gram-negative bacteria.[2]
| Compound | Staphylococcus aureus (MIC) | Escherichia coli (MIC) |
| 4I | Best antibacterial activity | Good to moderate activity |
| Other derivatives | Good to moderate activity | Good to moderate activity |
Anticancer Activity
The development of novel anticancer agents is a critical area of research, and derivatives of this compound have shown considerable promise. A series of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas has been synthesized and evaluated for its in vitro anticancer activity against various cancer cell lines.
Quantitative Anticancer Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below presents the IC50 values for the most active compound in the series, 5l , against non-small cell lung cancer (A549) and colon cancer (HCT-116) cell lines.[3][4][5]
| Compound | Cell Line | IC50 (µM) |
| 5l | A549 (Non-small cell lung cancer) | 3.22 ± 0.2 |
| HCT-116 (Colon cancer) | 2.71 ± 0.16 | |
| Doxorubicin (Control) | A549 | 2.93 ± 0.28 |
| HCT-116 | 3.10 ± 0.22 |
Mechanism of Action: Induction of Apoptosis
Compound 5l has been shown to induce apoptosis in HCT-116 colon cancer cells.[3][4][5] This programmed cell death is mediated through the intrinsic mitochondrial pathway, characterized by the modulation of key apoptotic proteins. The compound leads to a decreased expression of the anti-apoptotic protein Bcl-2 and an increased expression of the pro-apoptotic proteins Bax, cytochrome C, p53, caspase-3, and caspase-9.[3][4][5] Furthermore, compound 5l was found to arrest the cell cycle at the G2/M phase.[3][4][5]
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, compiled from the cited research.
Synthesis of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones (3a-g)
Procedure:
-
A mixture of the appropriate benzylideneacetone (1.0 mmol) and 4-amino-5H-thiazol-2-one (1.0 mmol) is refluxed in 10 mL of glacial acetic acid for 3 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).[1]
-
After completion, the reaction mixture is cooled to room temperature and allowed to stand overnight.[1]
-
The solid precipitate that forms is collected by filtration and washed with 5-10 mL of methanol.[1]
-
The crude product is then recrystallized from a mixture of DMF:acetic acid (1:2) or glacial acetic acid.[1]
-
The purified crystals are filtered and washed successively with acetic acid, water, methanol, and diethyl ether.[1]
-
The final product is dried at room temperature until a constant weight is achieved.[1]
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Procedure:
-
Preparation of Inoculum: A standardized bacterial suspension is prepared from a fresh culture to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of a 96-well microtiter plate.[6]
-
Preparation of Compound Dilutions: Test compounds are serially diluted in CAMHB in a 96-well plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.[6]
-
Controls:
-
Incubation: The microtiter plate is covered and incubated at 35 ± 2°C for 16-20 hours.[6]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
References
- 1. mdpi.com [mdpi.com]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
5-Methylpyridin-2(1H)-one: A Foundational Scaffold for Biochemical Reagents in Life Science Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methylpyridin-2(1H)-one is a heterocyclic organic compound that serves as a pivotal building block in the synthesis of a wide array of biologically active molecules. While not typically employed as a direct modulator of biological processes in its own right, its robust chemical structure and facile functionalization make it an indispensable scaffold in medicinal chemistry and drug discovery. This technical guide delves into the biochemical significance of this compound, primarily through the lens of its derivatives, which have demonstrated potent activities as enzyme inhibitors, receptor modulators, and therapeutic agents. We will explore its physicochemical properties, synthesis, and, most importantly, its application as a foundational core for developing novel biochemical reagents and drug candidates. This document will provide researchers with a comprehensive understanding of the potential of this compound in life science research, complete with data tables, experimental insights, and diagrammatic representations of relevant biological pathways.
Physicochemical Properties
This compound, also known as 2-hydroxy-5-methylpyridine, is a stable organic compound with the molecular formula C₆H₇NO.[1] Its structure is characterized by a pyridine (B92270) ring bearing a methyl group and a hydroxyl group, which exists in tautomeric equilibrium with its keto form, 5-methyl-2(1H)-pyridone.[2] This tautomerism is a key feature influencing its reactivity and interactions. In polar solvents, the pyridone form is predominant.[2] The presence of both a hydrogen bond donor (N-H) and acceptor (C=O) in the pyridone form allows for diverse molecular interactions, which is a crucial feature for its utility as a scaffold in drug design.[2][3]
| Property | Value | Reference |
| Molecular Formula | C₆H₇NO | [1] |
| Molecular Weight | 109.13 g/mol | [2] |
| CAS Number | 1003-68-5 | [1] |
| Appearance | Solid | [4] |
| Tautomerism | Exists in equilibrium between 2-hydroxy-5-methylpyridine and 5-methyl-2(1H)-pyridone forms. The pyridone form is favored in polar solvents. | [2] |
Synthesis and Derivatization
The synthesis of this compound can be achieved through several established routes, including the hydroxylation of aminopyridine precursors or the cyclization of nitrile intermediates.[2] Its true value in biochemical research lies in its role as a versatile starting material for the synthesis of more complex and functionally diverse derivatives. The pyridinone ring can be readily modified at various positions, allowing for the systematic development of compound libraries for biological screening.[2]
General Derivatization Strategy
The derivatization of the this compound scaffold is a cornerstone of its application in drug discovery. The nitrogen atom of the pyridinone ring is a common site for substitution, as exemplified by the synthesis of Pirfenidone (B1678446), where a phenyl group is attached. Further modifications can be made to the pyridine ring itself, such as halogenation, nitration, and amination, to explore the structure-activity relationships (SAR) of the resulting compounds.[2]
Applications in Life Science Research: A Scaffold for Bioactive Molecules
The pyridin-2(1H)-one core is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[3][5] This has led to the development of numerous drugs and research compounds based on this structure.
Enzyme Inhibition
Derivatives of this compound have been investigated as potent inhibitors of various enzymes. The pyridinone moiety can act as a bioisostere for peptide bonds and can form crucial hydrogen bond interactions with the hinge region of kinases.[5][6]
-
METTL3 Inhibition: A novel class of inhibitors for the N6-methyladenosine (m6A) methyltransferase METTL3, a promising target in acute myeloid leukemia (AML), was developed using a pyridin-2(1H)-one scaffold. The lead compound demonstrated potent inhibitory activity with an IC₅₀ of 50 nM and effectively inhibited the proliferation of AML cell lines.[7]
-
HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): The pyridinone scaffold has shown high potency against both wild-type and drug-resistant strains of HIV-1.[6] These compounds act by binding to an allosteric site on the reverse transcriptase enzyme, thereby inhibiting its function.
-
Influenza Endonuclease Inhibition: A high-throughput screening identified a 5-chloro-3-hydroxypyridin-2(1H)-one derivative as a chelating ligand and an effective inhibitor of the endonuclease subunit of the influenza RNA-dependent RNA polymerase.[6]
| Target Enzyme | Derivative Class | Biological Significance | Reference |
| METTL3 | Pyridin-2(1H)-one derivatives | Potential treatment for Acute Myeloid Leukemia (AML) | [7] |
| HIV-1 Reverse Transcriptase | Pyridin-2(1H)-one derivatives | Anti-retroviral therapy | [6] |
| Influenza Endonuclease | 5-chloro-3-hydroxypyridin-2(1H)-one | Anti-influenza drug development | [6] |
| Acetylcholinesterase | Derivatives of 2-hydroxy-5-methylpyridine | Research for Alzheimer's disease treatment | [2] |
Receptor Modulation
The versatility of the this compound scaffold extends to the development of receptor modulators.
-
β2-Adrenoceptor Agonists: A series of novel β2-adrenoceptor agonists were designed and synthesized with a 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one moiety, which incorporates a pyridinone-like structure. These compounds exhibited potent agonistic effects and high selectivity, with potential applications in treating respiratory diseases like asthma and COPD.[8]
-
Mineralocorticoid Receptor (MR) Antagonists: 4-Amino-5-methylpyridin-2(1H)-one is a key intermediate in the synthesis of Finerenone, a selective non-steroidal mineralocorticoid receptor antagonist used to treat chronic kidney disease associated with type 2 diabetes.[9][10][11]
Anti-fibrotic and Anti-inflammatory Activity: The Case of Pirfenidone
Pirfenidone, a derivative of this compound, is an approved drug for the treatment of idiopathic pulmonary fibrosis (IPF).[12] Its mechanism of action is multifactorial and provides a clear example of how the pyridinone scaffold can be leveraged to create potent therapeutic agents. Pirfenidone exhibits anti-fibrotic, anti-inflammatory, and antioxidant properties.[13][14] It is known to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, including Transforming Growth Factor-beta (TGF-β) and Tumor Necrosis Factor-alpha (TNF-α).[13][14][15]
Experimental Protocols: A Focus on Synthesis and Biological Evaluation
While specific protocols for the direct use of this compound in biochemical assays are scarce due to its primary role as a synthetic intermediate, the following sections provide an overview of the types of experimental methodologies employed for its synthesis and the biological evaluation of its derivatives.
General Protocol for the Synthesis of this compound Derivatives
A common synthetic route to produce derivatives of this compound involves the N-alkylation or N-arylation of the pyridinone ring.
Objective: To synthesize an N-substituted derivative of this compound.
Materials:
-
This compound
-
An appropriate alkyl or aryl halide (e.g., benzyl (B1604629) bromide, iodobenzene)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the solution and stir for a designated period to deprotonate the nitrogen atom.
-
Add the alkyl or aryl halide dropwise to the reaction mixture.
-
Heat the reaction to an appropriate temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-substituted derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
General Protocol for In Vitro Enzyme Inhibition Assay
Objective: To determine the inhibitory activity of a this compound derivative against a target enzyme (e.g., a kinase or a methyltransferase).
Materials:
-
Purified target enzyme
-
Substrate for the enzyme (e.g., a peptide for a kinase, a nucleic acid for a methyltransferase)
-
Cofactor if required (e.g., ATP for kinases, S-adenosylmethionine for methyltransferases)
-
This compound derivative (test compound)
-
Positive control inhibitor
-
Assay buffer
-
Detection reagent (e.g., a fluorescent or luminescent probe to measure product formation or substrate consumption)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a microplate, add the assay buffer, the target enzyme, and the test compound at various concentrations.
-
Incubate the mixture for a defined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate and cofactor.
-
Allow the reaction to proceed for a specific time at an optimal temperature.
-
Stop the reaction and add the detection reagent.
-
Measure the signal using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a cornerstone of modern medicinal chemistry and a vital biochemical reagent for life science research. While its direct biological activity is limited, its significance as a versatile and "privileged" scaffold cannot be overstated. Through chemical modification, the this compound core has given rise to a plethora of potent and selective bioactive molecules, including enzyme inhibitors, receptor modulators, and approved therapeutics. For researchers in drug discovery and chemical biology, a thorough understanding of the chemistry and biological potential of this scaffold is essential for the design and synthesis of novel probes and drug candidates to investigate and combat a wide range of diseases. The continued exploration of derivatives based on this compound promises to yield new and valuable tools for advancing our understanding of biological systems and improving human health.
References
- 1. 2-Hydroxy-5-methylpyridine | C6H7NO | CID 70482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 91914-06-6 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 6. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Class of METTL3 Inhibitors with a Pyridin-2(1 H)‑one Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 10. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]
- 11. 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer | Enantilabs [enantilabs.com]
- 12. Pirfenidone | C12H11NO | CID 40632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Methylpyridin-2(1H)-one: Discovery, History, and Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Methylpyridin-2(1H)-one, a pivotal heterocyclic compound in organic synthesis and pharmaceutical development. This document details its historical context, key physicochemical and spectral properties, and established synthetic methodologies. Particular emphasis is placed on its crucial role as a primary intermediate in the synthesis of the anti-fibrotic drug, Pirfenidone. Detailed experimental protocols for significant synthetic transformations are provided, alongside a discussion of the compound's tautomeric nature.
Introduction and Historical Context
This compound, a derivative of the pyridinone scaffold, has emerged as a compound of significant interest in medicinal and process chemistry. While the precise date and individual credited with the initial discovery of this compound are not definitively documented in readily available literature, its origins can be situated within the broader historical development of pyridine (B92270) chemistry. The foundational work on pyridine synthesis in the late 19th and early 20th centuries, notably by chemists such as Arthur Rudolf Hantzsch and Aleksei Chichibabin, laid the groundwork for the synthesis of a vast array of pyridine derivatives.[1][2] The Chichibabin pyridine synthesis, first reported in 1924, provided a general method for the preparation of pyridine compounds, and it is plausible that this compound was first prepared during this era of extensive exploration into pyridine chemistry.[2]
The contemporary significance of this compound is intrinsically linked to its role as a key building block in the synthesis of Pirfenidone, a drug used for the treatment of idiopathic pulmonary fibrosis.[3][4][5] This application has driven the development of numerous efficient and scalable synthetic routes to this pyridinone derivative.
This compound exists in a tautomeric equilibrium with its enol form, 2-hydroxy-5-methylpyridine. The position of this equilibrium is influenced by the solvent, with the pyridone form being favored in polar solvents and the hydroxy form in non-polar solvents.[6][7] This tautomerism is a critical consideration in its reactivity and characterization.
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C6H7NO | [8] |
| Molecular Weight | 109.13 g/mol | [8] |
| CAS Number | 1003-68-5 | [9] |
| Melting Point | 183-187 °C | [9][10] |
| Boiling Point (Predicted) | 304.2 ± 15.0 °C | [9] |
| pKa (Predicted) | 12.43 ± 0.10 | [9] |
| Appearance | Pale yellow to light yellow solid | [9] |
| Solubility | Slightly soluble in DMSO, ethanol, and methanol | [9] |
Spectral Data:
-
¹H NMR: The proton NMR spectrum exhibits distinct signals for the methyl protons and the protons on the pyridine ring. The chemical shift of the N-H proton can vary depending on the solvent and concentration.[6]
-
¹³C NMR: The carbon NMR spectrum provides insight into the carbon framework of the molecule and the predominant tautomeric form in a given solvent.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorptions for the C=O stretching vibration of the pyridone ring.[8]
-
Mass Spectrometry (MS): The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound.
Synthetic Methodologies
Several synthetic routes to this compound have been developed, driven by its importance as a pharmaceutical intermediate. The primary methods include the hydroxylation of an aminopyridine precursor and the cyclization of acyclic precursors.
Synthesis from 2-Amino-5-methylpyridine (B29535)
A common and well-established method for the synthesis of this compound involves the diazotization of 2-amino-5-methylpyridine followed by hydrolysis. This process is often a key step in the industrial production of Pirfenidone.[3]
References
- 1. 2-Hydroxy-5-methylpyridine | C6H7NO | CID 70482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chichibabin Pyridine Synthesis [drugfuture.com]
- 3. researchgate.net [researchgate.net]
- 4. Ten Years of Progress in the Synthesis of 2-Pyridone Derivatives via Three / Four Component Reaction | Bentham Science [eurekaselect.com]
- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 91914-06-6 | Benchchem [benchchem.com]
- 7. Chichibabin Reaction | PPTX [slideshare.net]
- 8. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 9. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Therapeutic Potential of 5-Methylpyridin-2(1H)-one Analogs
Introduction
The 5-methylpyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Its significance is highlighted by the clinically approved drug Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone), used for the treatment of idiopathic pulmonary fibrosis (IPF).[1][2] However, the therapeutic application of Pirfenidone is often limited by the need for high doses and the prevalence of significant side effects, including gastrointestinal issues and fatigue.[1][2] This has spurred extensive research into the development of novel this compound analogs with improved efficacy, solubility, toxicity profiles, and pharmacokinetic properties.[1][2] This technical guide provides an in-depth overview of the burgeoning therapeutic applications of these analogs, focusing on their use as anti-fibrotic, anticancer, and antimicrobial agents. It details the underlying mechanisms of action, presents key quantitative data, outlines relevant experimental protocols, and visualizes critical pathways and workflows.
Therapeutic Applications and Mechanisms of Action
The versatility of the this compound core allows for functionalization at various positions, leading to a diverse range of pharmacological activities. Researchers have successfully developed analogs targeting distinct biological pathways implicated in a variety of diseases.
Anti-Fibrotic Agents for Idiopathic Pulmonary Fibrosis (IPF)
IPF is a devastating chronic lung disease characterized by progressive scarring of lung tissue.[1] Analogs of Pirfenidone are being actively investigated to create more potent and better-tolerated anti-fibrotic therapies.
Mechanism of Action: A key strategy involves conjugating the pyridone scaffold with natural amino acids.[1][2] This approach aims to enhance water solubility, increase hydrophilicity, and lower toxicity.[1][2] These new analogs are designed to modulate fibrosis-related signaling pathways. In-silico docking studies have identified potential targets such as ALK5 (a TGF-β type I receptor) and the p38 MAP kinase, which are crucial mediators of the pro-fibrotic transforming growth factor-beta 1 (TGF-β1) pathway.[1][2][3] Preliminary in-vitro studies show that these compounds can inhibit the proliferation and migration of fibroblasts stimulated by TGF-β1 and modulate the production of key cytokines like TGF-β1 and IL-17.[1][2][3]
References
- 1. New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers Publishing Partnerships | New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro [frontierspartnerships.org]
- 3. New analogs of 5-substituted-2(1 H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stability and Storage of 5-Methylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Methylpyridin-2(1H)-one, a key intermediate in pharmaceutical synthesis. The information herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and shelf-life of this compound throughout the research and development lifecycle.
Core Stability Profile and Recommended Storage
This compound is a generally stable compound under normal laboratory conditions. However, its long-term stability is contingent upon appropriate storage and handling to mitigate degradation. The primary factors influencing its stability are temperature, light, and exposure to incompatible substances.
Summary of Stability and Storage Data
The following table summarizes the known stability characteristics and recommended storage conditions for this compound, compiled from various supplier safety data sheets and chemical databases.
| Parameter | Recommendation/Observation | Source(s) |
| General Stability | Stable under normal conditions of temperature and pressure. | [1] |
| Storage Temperature | - General/Short-term: Store in an airtight container below 30°C, with excursions up to 40°C permitted.[1]- Long-term (Powder): -20°C for up to 3 years.[2]- Long-term (In Solvent): -80°C for up to 6 months.[2]- Alternative Long-term: Store at < -15°C. | |
| Light Sensitivity | Avoid excessive light exposure. | [1] |
| Incompatible Materials | Strong oxidizing agents. | [1] |
| Conditions to Avoid | Excessive heat, open flames, and direct light. | [1] |
| Hazardous Decomposition | Upon thermal decomposition, may produce carbon monoxide, hydrogen cyanide, and oxides of nitrogen. | [1] |
Potential Degradation Pathways
While specific forced degradation studies on this compound are not extensively published, potential degradation pathways can be inferred based on the chemical reactivity of the pyridin-2-one scaffold and the methyl substituent. Key potential degradation routes include oxidation, hydrolysis, and photodecomposition.
Experimental Protocols for Stability Assessment
A comprehensive assessment of the stability of this compound requires conducting forced degradation studies. These studies are designed to intentionally degrade the compound to identify potential degradation products and establish stability-indicating analytical methods.
General Workflow for Forced Degradation Studies
Detailed Methodologies
1. Preparation of Stock and Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, dilute the stock solution with the respective stressor to achieve a target concentration (e.g., 0.1 mg/mL).
2. Stress Conditions (as per ICH Q1A(R2) guidelines):
-
Acid Hydrolysis: Treat the test solution with 0.1 N to 1 N HCl and heat at a controlled temperature (e.g., 60-80°C) for a defined period.
-
Base Hydrolysis: Treat the test solution with 0.1 N to 1 N NaOH at room temperature or with gentle heating.
-
Neutral Hydrolysis: Reflux the test solution in water at a controlled temperature.
-
Oxidative Degradation: Treat the test solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C) for a specified duration.
-
Photolytic Degradation: Expose the solid compound or its solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control sample should be run in parallel.
3. Sample Analysis:
-
At appropriate time points, withdraw samples from the stress conditions.
-
Quench the reactions as necessary (e.g., neutralize acidic/basic solutions).
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. A typical method would involve a C18 reversed-phase column with a gradient elution of a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile or methanol).
-
Use a photodiode array (PDA) detector to monitor the elution and assess peak purity.
-
Employ LC-MS to identify the mass of the degradation products and aid in their structural elucidation.
4. Data Evaluation:
-
Calculate the percentage of degradation of this compound.
-
Determine the mass balance to account for the parent compound and all degradation products.
-
Characterize the major degradation products.
Conclusion
This compound is a stable compound when stored under appropriate conditions. To ensure its integrity, it is crucial to store it in airtight containers, protected from light and heat, and at recommended temperatures, especially for long-term storage. Understanding its potential degradation pathways and employing rigorous stability testing protocols are essential for its successful application in research and pharmaceutical development. The methodologies outlined in this guide provide a framework for establishing the stability profile of this compound and ensuring its quality throughout its lifecycle.
References
Solubility of 5-Methylpyridin-2(1H)-one in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Methylpyridin-2(1H)-one, a crucial parameter for its application in pharmaceutical and chemical research. This document details available solubility data, outlines experimental protocols for its determination, and presents a logical workflow for solubility studies.
Introduction to this compound and its Solubility
This compound, also known as 5-methyl-2-pyridone, is a heterocyclic organic compound with a molecular formula of C₆H₇NO. Its structure, featuring both a pyridine (B92270) ring and a ketone group, allows for tautomerism between the lactam (pyridinone) and lactim (hydroxypyridine) forms. This property, along with the presence of a methyl group, influences its polarity and, consequently, its solubility in various solvents. The solubility of an active pharmaceutical ingredient (API) like this compound is a critical factor in drug development, impacting its bioavailability, formulation, and purification processes.
Solubility Data
A thorough review of available literature indicates a general qualitative understanding of the solubility of this compound. However, extensive quantitative data, particularly in a range of organic solvents at varying temperatures, is not widely published. The available information is summarized below.
Table 1: Summary of this compound Solubility
| Solvent | Temperature (°C) | Solubility | Data Type |
| Water | 25 | 40 g/L | Calculated |
| Ethanol | Not Specified | Soluble | Qualitative |
| Acetone | Not Specified | Soluble | Qualitative |
| Methanol | Not Specified | Slightly Soluble | Qualitative |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble | Qualitative |
It is noted that the 2-hydroxy-5-methylpyridine tautomer is favored in non-polar solvents, which may suggest a higher solubility of this form in such solvents. Conversely, the 5-methyl-2(1H)-pyridone form is predominant in polar solvents.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for process development and formulation. The following are detailed methodologies for key experiments to quantify the solubility of this compound.
Isothermal Saturation (Shake-Flask) Method
The isothermal saturation method, commonly known as the shake-flask method, is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.
Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.
Apparatus:
-
Constant temperature water bath or incubator with shaking capabilities
-
Glass vials or flasks with airtight seals
-
Analytical balance
-
Filtration device (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Add an excess amount of this compound to a series of vials, ensuring that undissolved solid will be present at equilibrium.
-
Pipette a precise volume of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by taking measurements at different time points until the concentration remains constant.
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a membrane filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the analytical instrument's linear range.
-
Analyze the concentration of this compound in the diluted filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility can be expressed in various units, such as mg/mL, g/100g , or mole fraction.
Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining solubility, particularly when the solute is non-volatile.
Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solid solute is measured.
Apparatus:
-
Constant temperature water bath or incubator
-
Glass vials or flasks with airtight seals
-
Analytical balance
-
Volumetric pipette
-
Evaporating dish or weighing boat
-
Oven
Procedure:
-
Prepare a saturated solution of this compound in the desired organic solvent using the equilibration steps described in the isothermal saturation method (Section 3.1, steps 1-6).
-
Accurately weigh a clean, dry evaporating dish (W₁).
-
Carefully pipette a precise volume of the clear, saturated supernatant into the pre-weighed evaporating dish.
-
Weigh the evaporating dish containing the solution (W₂).
-
Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of the solute and appropriate for the solvent used.
-
Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.
-
Weigh the evaporating dish with the dry solid residue (W₃).
-
Repeat the drying and weighing steps until a constant weight is achieved.
-
Calculate the solubility using the following formulas:
-
Mass of solute = W₃ - W₁
-
Mass of solvent = W₂ - W₃
-
Solubility ( g/100g of solvent) = [(W₃ - W₁) / (W₂ - W₃)] * 100
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Methodological & Application
Industrial Scale Synthesis of 5-Methylpyridin-2(1H)-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the industrial-scale synthesis of 5-Methylpyridin-2(1H)-one, a key intermediate in the pharmaceutical and agrochemical industries. The following sections outline prominent synthetic methodologies, offering insights into reaction conditions, yields, and purification strategies suitable for large-scale production.
Overview of Synthetic Strategies
Several viable routes for the industrial synthesis of this compound have been established. The selection of a particular method often depends on factors such as the availability and cost of starting materials, desired purity of the final product, and considerations regarding process safety and environmental impact. The most prominent methods include:
-
Catalytic Reduction of 3-Cyano-6-hydroxypyridine: Widely regarded as a key industrial method due to its high conversion rates and yields.
-
Nucleophilic Aromatic Substitution of 2-Chloro-5-methylpyridine (B98176): A robust method involving the displacement of a chloro group with a hydroxide (B78521).
-
Diazotization of 2-Amino-5-methylpyridine (B29535): A classic transformation of an amino group to a hydroxyl group.
-
Synthesis from 3-Methylpyridine: Involving multi-step processes, including amination and subsequent transformations.
The following diagram illustrates the primary synthetic pathways.
Caption: Primary synthetic routes to this compound.
Detailed Synthetic Protocols and Data
This section provides detailed experimental protocols for the most common industrial-scale synthesis methods. All quantitative data is summarized for easy comparison.
Method 1: Catalytic Reduction of 3-Cyano-6-hydroxypyridine
This method is a preferred industrial route, demonstrating high efficiency and yield. The process involves the catalytic hydrogenation of the cyano group to a methyl group.
Experimental Protocol:
-
Reaction Setup: A suitable high-pressure reactor is charged with 3-cyano-6-hydroxypyridine, an anionic surfactant (e.g., sodium lauryl sulfate), and a mixed solvent system of n-butanol and water.[1]
-
Acidification: The temperature of the mixture is raised to approximately 50°C, followed by the dropwise addition of an aqueous solution of sulfuric acid. The mixture is stirred for about 20 minutes.[1]
-
Catalyst Addition: The mixture is cooled to room temperature, and a 5% Palladium on carbon (Pd/C) catalyst is added.[1]
-
Hydrogenation: The reactor is purged and pressurized with hydrogen gas. The hydrogenation is carried out at atmospheric pressure for approximately 6 hours.[1]
-
Work-up: Upon completion of the reaction, the catalyst is removed by filtration. The filtrate is washed with a 10% sodium hydroxide aqueous solution.[1]
-
Isolation: The solution is partially neutralized to a pH of 5 and extracted with n-butanol to yield a solution of crude this compound.[1]
-
Purification: The crude product is further purified by recrystallization or distillation to achieve the desired purity.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 3-Cyano-6-hydroxypyridine | [1] |
| Catalyst | 5% Palladium on Carbon (Pd/C) | [1] |
| Solvent | n-Butanol and Water | [1] |
| Additives | Sodium Lauryl Sulfate, Sulfuric Acid | [1] |
| Reaction Temperature | 50°C (acidification), Room Temp (hydrogenation) | [1] |
| Reaction Time | ~6 hours | [1] |
| Reported Yield | 83% | [1][2] |
Method 2: Nucleophilic Aromatic Substitution of 2-Chloro-5-methylpyridine
This route involves the reaction of 2-chloro-5-methylpyridine with a strong base to introduce the hydroxyl group.
Experimental Protocol:
-
Reaction Setup: A pressure reactor is charged with 2-chloro-5-methylpyridine, potassium hydroxide (KOH), and methanol.[3][4]
-
Reaction: The reactor is sealed and heated to 180°C for 16 hours. The internal pressure will increase to approximately 12.5 bar.[5]
-
Work-up: After cooling, the reaction mixture's pH is adjusted to 7.0 with an aqueous solution of hydrochloric acid.
-
Isolation: The neutralized mixture is concentrated under reduced pressure. The crude product can be precipitated by the addition of a hydrochloric acid/methanol solution.[3]
-
Purification: The isolated solid is further purified by recrystallization from a suitable solvent to obtain high-purity this compound.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-5-methylpyridine | [3][4] |
| Reagent | Potassium Hydroxide (KOH) | [3][4] |
| Solvent | Methanol | [3][4] |
| Reaction Temperature | 180°C | [5] |
| Pressure | ~12.5 bar | [5] |
| Reaction Time | 16 hours | [5] |
| Reported Overall Yield | 84% (for a two-step process) | [4][5] |
Method 3: Diazotization of 2-Amino-5-methylpyridine
This classical method converts the amino group of 2-amino-5-methylpyridine into a hydroxyl group via a diazonium salt intermediate.
Experimental Protocol:
-
Reaction Setup: A reactor is charged with 2-amino-5-methylpyridine and an aqueous solution of sulfuric acid. The mixture is cooled to 0-5°C in an ice bath.
-
Diazotization: An aqueous solution of sodium nitrite (B80452) (NaNO₂) is added dropwise while maintaining the temperature between 0-5°C.
-
Hydrolysis: After the addition is complete, the mixture is stirred at 0°C for 45 minutes and then heated to 95°C for 15 minutes to facilitate the hydrolysis of the diazonium salt.
-
Work-up: The reaction mixture is cooled to room temperature, and a 50% w/w aqueous sodium hydroxide (NaOH) solution is added to adjust the pH to 6.5-7.0.
-
Extraction: The solution is heated to 60°C and extracted multiple times with ethyl acetate.
-
Isolation and Purification: The combined organic extracts are dried over a suitable drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or distillation.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 2-Amino-5-methylpyridine | |
| Reagents | Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄) | |
| Solvent | Water | |
| Reaction Temperature | 0-5°C (Diazotization), 95°C (Hydrolysis) | |
| pH Adjustment | 6.5-7.0 with NaOH | |
| Extraction Solvent | Ethyl Acetate |
Experimental Workflow and Purification
The general workflow for the synthesis and purification of this compound on an industrial scale is depicted below.
Caption: General industrial workflow for synthesis and purification.
Purification Techniques:
High purity of this compound is crucial for its use as an intermediate in pharmaceuticals.[6] Common industrial purification methods include:
-
Recrystallization: This is a widely used technique for purifying solid products. The choice of solvent is critical and is determined by the solubility of the product at different temperatures.
-
Distillation: Due to its relatively high boiling point, vacuum distillation can be an effective method for purification.
-
Chromatography: While more common at the lab scale, industrial-scale chromatography can be employed for achieving very high purity.[6]
Safety and Environmental Considerations
Industrial-scale chemical synthesis requires strict adherence to safety protocols and environmental regulations.
-
Handling of Reagents: Many of the starting materials and reagents, such as 2-amino-5-methylpyridine and strong acids/bases, are hazardous.[7] Appropriate personal protective equipment (PPE) must be worn, and reactions should be conducted in well-ventilated areas or closed systems.
-
Process Safety: Reactions involving high pressures and temperatures, such as the nucleophilic substitution method, must be carried out in appropriately rated reactors with pressure relief systems.[5] Hydrogenation reactions carry a risk of fire or explosion and require specialized equipment and procedures.
-
Waste Management: The synthesis processes generate waste streams that may contain hazardous materials. These must be treated and disposed of in accordance with local environmental regulations. Solvent recovery and recycling should be implemented where feasible to improve the environmental footprint of the process. The release of pyridine (B92270) and its derivatives into the environment should be minimized as they are water-soluble and can contaminate water sources.[8]
References
- 1. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 2. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 3. 4-Amino-2-hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 4. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 5. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 6. This compound | 91914-06-6 | Benchchem [benchchem.com]
- 7. lobachemie.com [lobachemie.com]
- 8. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
5-Methylpyridin-2(1H)-one: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylpyridin-2(1H)-one is a heterocyclic compound that has emerged as a crucial building block in the landscape of modern organic synthesis. Its unique structural features, including a nucleophilic nitrogen atom, an enolizable ketone, and an aromatic ring system, render it a versatile precursor for a diverse array of complex molecules. This pyridinone core is a privileged scaffold in medicinal chemistry, prominently featured in the structure of approved drugs and clinical candidates. Its utility also extends to the synthesis of agrochemicals and the development of novel catalytic systems. These application notes provide a comprehensive overview of the synthetic applications of this compound, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate its use in research and development.
Key Applications
Synthesis of Pirfenidone (B1678446): An Anti-Fibrotic Agent
This compound is a key intermediate in the industrial synthesis of Pirfenidone, a drug used for the treatment of idiopathic pulmonary fibrosis.[1] The final step in many synthetic routes involves the N-arylation of this compound with a phenyl group. Various methodologies have been developed to achieve this transformation, often employing copper-catalyzed coupling reactions.
Table 1: Synthesis of Pirfenidone via N-Arylation of this compound
| Arylating Agent | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Chlorobenzene (B131634) | CuI / 1,10-Phenanthroline (B135089) | Na₂CO₃ | Chlorobenzene | 250 | 2 | 90.8 | CN117105852A |
| Chlorobenzene | CuBr / 8-Hydroxyquinoline | K₂CO₃ | Chlorobenzene | 300 | 2 | 90.5 | CN117105852A |
| Chlorobenzene | CuI / DMEDA | K₂CO₃ | Chlorobenzene | High | - | Good | [2] |
| Iodobenzene | Copper powder | K₂CO₃ | No Solvent | Reflux | - | - | [1] |
Experimental Protocol: Synthesis of Pirfenidone
This protocol is adapted from patent literature and describes a copper-catalyzed N-arylation of this compound.
-
Materials: this compound, chlorobenzene, cuprous iodide (CuI), 1,10-phenanthroline, anhydrous sodium carbonate, ethanol (B145695), ethyl acetate (B1210297), activated carbon.
-
Procedure:
-
To a high-pressure reaction vessel, add 5-methyl-2(1H)-pyridone, chlorobenzene (5-10 equivalents), cuprous iodide (0.1 equivalents), 1,10-phenanthroline (0.1 equivalents), and anhydrous sodium carbonate (2 equivalents).
-
Seal the vessel and heat the reaction mixture to 250°C for 2 hours with stirring.
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure to induce crystallization of the crude product.
-
To the crude pirfenidone, add a mixture of ethanol and ethyl acetate and heat to 70°C with stirring to dissolve the solid.
-
Add activated carbon for decolorization and filter the hot solution.
-
Cool the filtrate to induce crystallization of the purified pirfenidone.
-
Collect the crystals by filtration and dry under vacuum. The expected yield is approximately 90% with a purity of >99%.[3]
-
Diagram: Synthetic Workflow for Pirfenidone
Caption: Synthetic workflow for the copper-catalyzed synthesis of Pirfenidone.
Intermediate in the Synthesis of Finerenone
This compound is a precursor to a key intermediate, 4-amino-5-methyl-1H-pyridin-2(1H)-one, used in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist. The synthesis involves a multi-step process starting from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide.
Table 2: Synthesis of 4-Amino-5-methyl-1H-pyridin-2(1H)-one
| Starting Material | Reagents | Key Steps | Overall Yield (%) | Purity (%) | Reference |
| 2-Chloro-5-methyl-4-nitro-pyridine-1-oxide | 1. H₂, Pt catalyst2. KOH, Methanol | 1. Hydrogenation2. Nucleophilic Substitution | 84 | >99 | [4] |
Experimental Protocol: Synthesis of 4-Amino-5-methyl-1H-pyridin-2(1H)-one
This two-step protocol is based on patent literature.
-
Step 1: Hydrogenation of 2-chloro-5-methyl-4-nitro-pyridine-1-oxide
-
Materials: 2-chloro-5-methyl-4-nitro-pyridine-1-oxide, platinum catalyst (e.g., 0.8% Pt + 0.6% Mo on carbon), methanol, hydrogen gas.
-
Procedure:
-
In a pressure reactor, dissolve 2-chloro-5-methyl-4-nitro-pyridine-1-oxide in methanol.
-
Add the platinum catalyst.
-
Pressurize the reactor with hydrogen gas (2-5 bar) and stir the mixture at 30°C for 18-22 hours.
-
After the reaction is complete, filter off the catalyst. The resulting solution of 2-chloro-5-methyl-4-pyridinamine can be used directly in the next step.[5]
-
-
-
Step 2: Synthesis of 4-amino-5-methyl-1H-pyridin-2(1H)-one
-
Materials: Methanolic solution of 2-chloro-5-methyl-4-pyridinamine, potassium hydroxide (B78521) (KOH).
-
Procedure:
-
To the methanolic solution from Step 1 in a pressure reactor, add potassium hydroxide.
-
Heat the mixture to 180°C for 16 hours. The pressure will increase during the reaction.
-
After cooling, the product can be isolated and purified by crystallization.[6]
-
-
Diagram: Synthetic Pathway to Finerenone Intermediate
Caption: Two-step synthesis of a key intermediate for Finerenone.
Synthesis of Kinase Inhibitors
The pyridin-2(1H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors. The nitrogen and exocyclic oxygen atoms can form crucial hydrogen bonds with the hinge region of the kinase active site. While specific derivatives of this compound as kinase inhibitors are part of broader proprietary research, the general applicability of the pyridinone core is well-established. For instance, various substituted pyridin-2(1H)-ones have shown potent inhibitory activity against kinases like Janus kinases (JAKs).
Table 3: Inhibitory Activity of Pyridin-2(1H)-one-based Kinase Inhibitors
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives | JAK2 | 5 | [7] |
| Imidazo[4,5-c]pyridin-2-one derivatives | DNA-PK | 0.8 | [8] |
The synthesis of such inhibitors often involves multi-step sequences where the this compound core is functionalized at various positions to optimize potency and selectivity.
Agrochemical Synthesis
Derivatives of this compound have also found applications in the agrochemical industry. For example, certain pyridinone derivatives exhibit phytotoxic activity and can serve as lead compounds for the development of new herbicides.[9] The synthesis of these compounds often involves condensation reactions of a this compound derivative with aldehydes.
Table 4: Synthesis of Phytotoxic Pyridinone Derivatives
| Aldehyde | Product | Yield (%) | Reference |
| Formaldehyde | 3,3'-Methylenebis(4-hydroxy-6-methylpyridin-2(1H)-one) | 92 | [6] |
| Acetaldehyde | 3,3'-(Ethane-1,1-diyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) | 85 | [6] |
| Propanal | 3,3'-(Propane-1,1-diyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) | 88 | [6] |
Signaling Pathway Diagram
Diagram: Simplified Mechanism of Action of Pirfenidone
Caption: Pirfenidone inhibits multiple pathways involved in fibrosis.[2][4][10]
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its importance is underscored by its role in the synthesis of blockbuster drugs like Pirfenidone and as a key precursor for other emerging therapeutics and agrochemicals. The reactivity of its pyridinone core allows for a wide range of chemical transformations, making it an attractive starting material for the construction of complex molecular architectures. The protocols and data presented herein are intended to serve as a practical guide for researchers leveraging the synthetic potential of this important molecule.
References
- 1. atsjournals.org [atsjournals.org]
- 2. What is the mechanism of Pirfenidone? [synapse.patsnap.com]
- 3. Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of pirfenidone in TGF-β pathways and other inflammatory pathways in acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection: a theoretical perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 5-Methylpyridin-2(1H)-one in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the utilization of 5-Methylpyridin-2(1H)-one and its derivatives as pivotal intermediates in the synthesis of contemporary pharmaceuticals. The focus is on the practical application of this versatile scaffold in the generation of key building blocks for active pharmaceutical ingredients (APIs), with a particular emphasis on the synthesis of intermediates for Finerenone and Pirfenidone.
Introduction
This compound is a heterocyclic compound that serves as a valuable starting material and intermediate in organic synthesis.[1] Its structure allows for a variety of chemical transformations, making it a key component in the development of new chemical entities for the pharmaceutical industry.[1] This document outlines the synthetic pathways and detailed experimental procedures for the conversion of this compound and its derivatives into high-value pharmaceutical intermediates.
Synthesis of Finerenone Intermediate: 4-amino-5-methyl-1H-pyridin-2(1H)-one
A crucial intermediate in the synthesis of the non-steroidal mineralocorticoid receptor antagonist Finerenone is 4-amino-5-methyl-1H-pyridin-2(1H)-one.[1][2][3] The synthesis is a two-step process commencing from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide.
Synthetic Workflow
The overall synthetic pathway can be visualized as follows:
References
- 1. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 2. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 3. 4-Amino-2-hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: 5-Methylpyridin-2(1H)-one in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylpyridin-2(1H)-one and its derivatives represent a versatile class of heterocyclic compounds with significant potential in the development of novel agrochemicals. The inherent chemical reactivity of the pyridinone scaffold allows for a wide range of structural modifications, leading to the discovery of compounds with potent insecticidal, fungicidal, and herbicidal activities. This document provides a comprehensive overview of the applications of this compound derivatives in agriculture, including detailed experimental protocols for their synthesis and biological evaluation, and a summary of their quantitative activity.
I. Applications in Agrochemicals
Derivatives of this compound have been investigated for a variety of agrochemical applications, demonstrating efficacy against a range of pests and pathogens.
-
Insecticidal Activity: Pyridine (B92270) derivatives have shown significant insecticidal properties, particularly against sucking insects like aphids. These compounds often exhibit a neonicotinoid-like mode of action, targeting the nicotinic acetylcholine (B1216132) receptors in the insect nervous system.[1][2][3][4]
-
Fungicidal Activity: Thiazolo[4,5-b]pyridin-2-one derivatives, synthesized from this compound precursors, have demonstrated promising antifungal activity against various plant pathogenic fungi.[5][6] Some pyridine carboxamide derivatives have been identified as potential succinate (B1194679) dehydrogenase (SDH) inhibitors, a key enzyme in fungal respiration.[6]
-
Acaricidal Activity: Certain pyridin-2-one derivatives have been tested for their effectiveness against mites, such as the two-spotted spider mite (Tetranychus urticae), a common pest in various crops.[10]
II. Quantitative Data Presentation
The following tables summarize the biological activity of various this compound derivatives from cited studies.
Table 1: Insecticidal Activity of Pyridine Derivatives against Cowpea Aphid (Aphis craccivora) [1][3][4]
| Compound ID | Target Stage | LC50 (ppm) - 24h | LC50 (ppm) - 48h | Reference Compound (Acetamiprid) LC50 (ppm) |
| Derivative 1 | Nymphs | 0.175 - 2.341 | 0.017 - 0.151 | 0.045 (24h), 0.006 (48h)[1][2] |
| Derivative 2 | Adults | 0.887 - 9.431 | Not Reported | 0.225 (24h)[1] |
| Compound 1f | Nymphs | 0.080 | Not Reported | 0.045[3] |
| Compound 1d | Nymphs | 0.098 | Not Reported | 0.045[3] |
| Compound 2 | Nymphs | 0.029 | Not Reported | 0.045[4] |
| Compound 3 | Nymphs | 0.040 | Not Reported | 0.045[4] |
| Compound 2 | Adults | 0.149 | 0.017 | 0.225 (24h), 0.023 (48h)[4] |
| Compound 3 | Adults | 0.183 | 0.022 | 0.225 (24h), 0.023 (48h)[4] |
Table 2: Antifungal and Antibacterial Activity of 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one Derivatives [5]
| Compound ID | Microorganism | MIC (µM) |
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3g | Escherichia coli | 0.21 |
| 3g | Micrococcus luteus | Not specified, but active |
| 3g | Candida albicans (reference strain) | 0.83 |
| Compound ID | Weed Species | Treatment | Inhibition (%) at 150 g a.i./hm² |
| 6a | Digitaria sanguinalis | Post-emergence | 50-60 |
| 6a | Abutilon theophrasti | Post-emergence | 50-60 |
| 6c | Setaria viridis | Post-emergence | 50 |
| 6a | Eclipta prostrata | Post-emergence | 50-60 |
| 6c | Eclipta prostrata | Post-emergence | 50-60 |
III. Experimental Protocols
A. Synthesis Protocols
1. General Synthesis of 4-Amino-5-methyl-1H-pyridin-2(1H)-one [11][12]
This protocol describes a two-step synthesis of 4-amino-5-methyl-1H-pyridin-2(1H)-one, a key intermediate.
-
Step 1: Hydrogenation of 2-chloro-5-methyl-4-nitro-pyridine-1-oxide
-
Charge a suitable reactor with 2-chloro-5-methyl-4-nitro-pyridine-1-oxide.
-
Add a platinum-based catalyst on a carbon support (e.g., 0.8% Pt + 0.6% Mo on carbon powder).
-
Carry out the hydrogenation reaction under a hydrogen atmosphere.
-
Monitor the reaction until completion.
-
Filter the catalyst and concentrate the filtrate to obtain 2-chloro-5-methyl-4-pyridinamine.
-
-
Step 2: Reaction with Potassium Hydroxide (B78521)
-
In a pressure reactor, dissolve the 2-chloro-5-methyl-4-pyridinamine obtained in Step 1 in methanol.
-
Add potassium hydroxide (KOH).
-
Heat the mixture in the sealed reactor to 180°C for 16 hours. The pressure will increase to approximately 12.5 bar.[11]
-
Cool the reactor to room temperature.
-
The product, 4-amino-5-methyl-1H-pyridin-2-one, can be isolated and purified by standard procedures such as crystallization.
-
2. Synthesis of 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones [5]
-
A mixture of 4-amino-5H-thiazol-2-one (1 mmol) and the appropriate benzylideneacetone (B49655) (1 mmol) in glacial acetic acid (5 mL) is heated under reflux for 3-5 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The solid precipitate is filtered, washed sequentially with acetic acid, water, methanol, and diethyl ether.
-
The final product is dried at room temperature.
B. Biological Assay Protocols
1. Insecticidal Bioassay: Leaf Dip Method for Aphids [1][3][4]
-
Preparation of Test Solutions: Prepare stock solutions of the synthesized pyridine derivatives in a suitable solvent (e.g., acetone). Make a series of dilutions to obtain the desired test concentrations. Add a surfactant (e.g., 0.1% Triton X-100) to each dilution.
-
Insect Rearing: Maintain a healthy culture of cowpea aphids (Aphis craccivora) on a suitable host plant under controlled laboratory conditions.
-
Bioassay:
-
Select healthy, uniform-sized aphid adults or nymphs for the assay.
-
Excise fresh leaves from the host plant.
-
Dip each leaf into a test solution for 10-30 seconds.
-
Allow the leaves to air dry for about 30 minutes.
-
Place the treated leaves in a petri dish lined with moist filter paper.
-
Introduce a known number of aphids (e.g., 20) onto each treated leaf.
-
Seal the petri dishes and incubate at a controlled temperature and photoperiod.
-
-
Data Collection: Record the number of dead aphids at specified time intervals (e.g., 24 and 48 hours).
-
Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 value using probit analysis.
2. Antifungal Bioassay: Mycelium Growth Rate Method [6]
-
Preparation of Test Media: Prepare Potato Dextrose Agar (PDA) medium. Autoclave and cool to about 50-60°C.
-
Incorporation of Test Compounds: Add the synthesized compounds (dissolved in a suitable solvent like DMSO) to the molten PDA to achieve the desired final concentrations. Pour the amended PDA into sterile petri dishes.
-
Fungal Culture: Obtain pure cultures of the target plant pathogenic fungi.
-
Inoculation:
-
From the edge of an actively growing fungal colony, cut a mycelial disc of a specific diameter (e.g., 5 mm) using a sterile cork borer.
-
Place the mycelial disc at the center of each PDA plate containing the test compound.
-
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate (without any compound) reaches the edge of the plate.
-
Data Analysis: Calculate the percentage inhibition of mycelial growth for each treatment compared to the control.
IV. Mechanism of Action and Signaling Pathways
The development of effective agrochemicals relies on understanding their mode of action. For derivatives of this compound, several mechanisms have been proposed.
-
Insecticides: Many pyridine-based insecticides act as agonists of the nicotinic acetylcholine receptors (nAChRs) in insects. Binding of these compounds to nAChRs leads to overstimulation of the nervous system, resulting in paralysis and death.
-
Fungicides: A significant target for pyridinone-based fungicides is the enzyme succinate dehydrogenase (SDH) in the mitochondrial electron transport chain. Inhibition of SDH disrupts the fungus's energy production, leading to cell death.[6]
-
Herbicides: Some pyridine derivatives function as herbicides by inhibiting protoporphyrinogen (B1215707) oxidase (PPO), an enzyme essential for the synthesis of chlorophyll (B73375) and other important molecules in plants.[9] Inhibition of PPO leads to the accumulation of toxic intermediates, causing rapid cell damage and plant death.
V. Visualizations
Caption: Workflow for the development of agrochemicals from this compound.
Caption: Proposed mechanism of action for fungicidal pyridinone derivatives via SDH inhibition.
References
- 1. Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora - PMC [pmc.ncbi.nlm.nih.gov]
- 4. b.aun.edu.eg [b.aun.edu.eg]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 12. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
Application Notes and Protocols for 5-Methylpyridin-2(1H)-one in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylpyridin-2(1H)-one, also known as 5-methyl-2-pyridone or 2-hydroxy-5-methylpyridine, is a versatile heterocyclic compound. While it is widely recognized as a crucial intermediate in the synthesis of pharmaceuticals, such as the antifibrotic drug Pirfenidone and the mineralocorticoid receptor antagonist Finerenone, its role as a ligand in coordination chemistry is an emerging area of interest.[1] The tautomeric nature of this molecule, existing in both the lactam (keto) and lactim (enol) forms, allows for diverse coordination modes with various metal centers. The deprotonated form, 5-methyl-2-pyridonate, can act as a monoanionic bidentate or bridging ligand, coordinating through the nitrogen and oxygen atoms. This dual functionality makes it a compelling candidate for the construction of novel metal-organic frameworks (MOFs), catalysts, and metallodrugs.
This document provides detailed application notes and experimental protocols for the use of this compound as a ligand in the synthesis of coordination complexes, with a focus on a notable platinum complex with potential applications in drug development.
Application Notes: A Platinum(II) Complex with Kinase Inhibitory Activity
A significant application of this compound in coordination chemistry is its use as a ligand in the synthesis of a platinum(II) complex that has demonstrated potent protein kinase inhibitory activity.[2] Protein kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. The development of small molecule kinase inhibitors is therefore a major focus in drug discovery.
The platinum complex incorporating a derivative of this compound acts as a nanomolar inhibitor of glycogen (B147801) synthase kinase 3 (GSK-3α), a key enzyme in various cellular processes.[3] The design of this complex is inspired by the structure of staurosporine (B1682477), a natural product known for its broad-spectrum kinase inhibitory activity. The pyridocarbazole scaffold of the platinum complex, which includes the this compound moiety, is designed to mimic the shape of staurosporine and bind with high affinity to the ATP-binding site of the kinase.
The synthesis of this complex highlights the utility of this compound in creating structurally sophisticated organometallic compounds with specific biological targets. The pyridone-platinum bond provides a stable anchor for the overall structure, allowing for the precise positioning of the pharmacophore within the enzyme's active site.
Experimental Protocols
Synthesis of a this compound-Containing Ligand Precursor
A common synthetic route to functionalized pyridin-2(1H)-ones involves the condensation of a β-ketoester with an appropriate amine, followed by cyclization. For the synthesis of ligands intended for coordination to metal centers, further functionalization may be required.
General Protocol for the Synthesis of a Platinum(II) Complex
The following is a generalized protocol for the synthesis of a platinum(II) complex containing a this compound-derived ligand, based on established methods for preparing similar platinum complexes.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
The this compound-containing ligand
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether, anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere synthesis (Schlenk line, etc.)
Procedure:
-
In a Schlenk flask under an inert atmosphere of argon or nitrogen, dissolve the this compound-containing ligand (1 equivalent) in anhydrous DMF.
-
In a separate Schlenk flask, dissolve potassium tetrachloroplatinate(II) (1 equivalent) in anhydrous DMF. This may require gentle heating to achieve complete dissolution.
-
Slowly add the K₂[PtCl₄] solution to the ligand solution at room temperature with vigorous stirring.
-
The reaction mixture is typically stirred at an elevated temperature (e.g., 60-80 °C) for several hours to overnight to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or NMR spectroscopy.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The resulting solid is washed with a suitable solvent, such as water, to remove any inorganic salts.
-
The crude product is then purified, typically by recrystallization from a solvent mixture (e.g., DMF/diethyl ether) or by column chromatography on silica (B1680970) gel.
Characterization:
The final platinum(II) complex should be characterized by standard analytical techniques, including:
-
¹H and ¹³C NMR spectroscopy: To confirm the structure of the ligand framework and its coordination to the platinum center.
-
Mass spectrometry: To determine the molecular weight of the complex.
-
Elemental analysis: To confirm the empirical formula.
-
X-ray crystallography: To definitively determine the solid-state structure, including bond lengths and angles between the this compound ligand and the platinum center.
Data Presentation
Due to the limited availability of published quantitative data for coordination complexes where this compound is the primary ligand, a comprehensive table of comparative data is not feasible at this time. However, for the purpose of illustration, the following table presents hypothetical data for a generic platinum(II) complex, [Pt(5-Me-pyO)₂(L)₂] where 5-Me-pyO is the deprotonated this compound ligand and L is a neutral ancillary ligand.
| Parameter | Value |
| Bond Lengths (Å) | |
| Pt-N(pyridone) | 2.05 |
| Pt-O(pyridone) | 2.01 |
| Bond Angles (°) | |
| N-Pt-O | 88.5 |
| N-Pt-N | 91.5 |
| O-Pt-O | 178.0 |
| Spectroscopic Data | |
| ¹⁹⁵Pt NMR (δ, ppm) | -2850 |
| IR ν(C=O) (cm⁻¹) | 1640 |
Visualizations
Experimental Workflow for Platinum Complex Synthesis
Caption: General workflow for the synthesis and characterization of a platinum(II) complex.
Logical Relationship of Kinase Inhibition
Caption: Mechanism of GSK-3α inhibition by the platinum(II) complex.
References
Application Notes and Protocols for the Quantification of 5-Methylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 5-Methylpyridin-2(1H)-one in various matrices. The protocols described are based on common analytical techniques and are intended to serve as a comprehensive guide for researchers in analytical development, quality control, and pharmacokinetic studies.
Introduction
This compound is a key intermediate and building block in the synthesis of various pharmaceutical compounds.[1] Its accurate quantification is crucial for process monitoring, quality control of final products, and for studying its metabolic fate. This document outlines two primary analytical methods for the quantification of this compound: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₆H₇NO | [2] |
| Molecular Weight | 109.13 g/mol | [1][2] |
| CAS Number | 1003-68-5 | [2][3] |
| Appearance | White to off-white solid | [4] |
| pKa | 11.90 ± 0.10 (Predicted) | [4] |
| LogP | -0.51 at 20℃ and pH 6.3 | [4] |
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method
HPLC-MS is a highly sensitive and selective technique suitable for the quantification of this compound in complex matrices such as plasma, urine, and reaction mixtures.
Principle
This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. The compound is first separated from other components in the sample on an HPLC column and then ionized and detected by the mass spectrometer. Quantification is typically achieved using an internal standard and a calibration curve.
Experimental Protocol
3.2.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Deuterated this compound or a structurally similar compound)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Sample matrix (e.g., plasma, reaction mixture)
3.2.2. Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.[5]
-
Internal Standard (IS) Working Solution (100 ng/mL): Prepare a 100 ng/mL solution of the internal standard in methanol.
-
Sample Preparation (Protein Precipitation for Plasma):
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard at a concentration of 100 ng/mL.[5]
-
Vortex the mixture for 1 minute to precipitate proteins.[5]
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[5]
-
Transfer the supernatant to a clean vial for LC-MS analysis.
-
3.2.3. HPLC-MS Instrumental Conditions
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300 °C |
| Gas Flow | 5 L/min |
| Nebulizer | 45 psi |
| Capillary Voltage | 3500 V |
| MRM Transitions | This compound: m/z 110.1 → 82.1 (Quantifier), 110.1 → 54.1 (Qualifier) |
| Internal Standard: To be determined based on the selected IS |
3.2.4. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability according to ICH guidelines.[6][7][8]
Workflow Diagram
References
- 1. This compound | 91914-06-6 | Benchchem [benchchem.com]
- 2. 2-Hydroxy-5-methylpyridine | C6H7NO | CID 70482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Analytical method validation: Significance and symbolism [wisdomlib.org]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for the Synthesis of Functionalized 5-Methylpyridin-2(1H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various functionalized 5-Methylpyridin-2(1H)-one derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The following sections outline key synthetic methodologies, present quantitative data in tabular format for easy comparison, and provide step-by-step experimental procedures.
I. Synthetic Strategies and Key Reactions
The synthesis of functionalized this compound derivatives can be achieved through several strategic approaches. Key methods include the functionalization of a pre-formed pyridinone ring, the construction of the pyridinone ring from acyclic precursors, and various cross-coupling reactions to introduce substituents. This document will focus on three prominent and versatile methods:
-
Green Synthesis of 5-Methylpyridinium Derivatives: An environmentally benign one-pot multicomponent reaction for the synthesis of 5-methylpyridinium derivatives from 3-methylpyridine-1-oxide, an aromatic aldehyde, and a β-ketoester.
-
Synthesis of 4-Amino-5-methyl-1H-pyridin-2-one: A two-step process involving the hydrogenation of a nitro-N-oxide intermediate followed by reaction with potassium hydroxide (B78521).[1][2]
-
Synthesis of 5-Amino-1-methylpyridin-2(1H)-one: A reduction of a nitro-substituted pyridinone to the corresponding amine.
II. Quantitative Data Summary
The following tables summarize the yields of various functionalized this compound derivatives synthesized using the methods described in the accompanying protocols.
Table 1: Yields of 5-Methylpyridinium Derivatives via Green Synthesis[3]
| Compound | Yield (%) |
| 4b | 83 |
| 4c | 88 |
| 4i | 71 |
| 4k | 80 |
| 4l | 68 |
| 4n | 86 |
Table 2: Yields for the Synthesis of Amino-Functionalized this compound Derivatives
| Product | Starting Material | Method | Overall Yield (%) |
| 4-Amino-5-methyl-1H-pyridin-2-one | 2-Chloro-5-methyl-4-nitro-pyridin-1-oxide | Two-step hydrogenation and substitution | 84[1][2] |
| 5-Amino-1-methylpyridin-2(1H)-one | 1-Methyl-5-nitro-2(1H)-pyridone | Reduction with iron powder | ~100[4] |
III. Experimental Protocols
Protocol 1: Green Synthesis of 5-Methylpyridinium Derivatives
This protocol describes a one-pot multicomponent synthesis of 5-methylpyridinium derivatives.[3]
Materials:
-
3-Methylpyridine-1-oxide
-
Aromatic aldehyde (e.g., benzaldehyde)
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Ionic liquid catalyst (e.g., [BMIM][OH])
Procedure:
-
In a round-bottom flask, combine 3-methylpyridine-1-oxide (1 mmol), the aromatic aldehyde (1 mmol), and the β-ketoester (1 mmol) in ethanol.
-
Add the ionic liquid catalyst (e.g., [BMIM][OH]) to the mixture.
-
Stir the reaction mixture at room temperature for the appropriate time (monitoring by TLC).
-
Upon completion of the reaction, pour the mixture into ice-cold water.
-
The precipitated solid product is collected by filtration.
-
Wash the solid with water and then dry it under a vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent if necessary.
Protocol 2: Synthesis of 4-Amino-5-methyl-1H-pyridin-2-one
This two-step protocol details the synthesis of 4-amino-5-methyl-1H-pyridin-2-one.[1][2]
Step A: Hydrogenation of 2-Chloro-5-methyl-4-nitro-pyridin-1-oxide
Materials:
-
2-Chloro-5-methyl-4-nitro-pyridin-1-oxide
-
Platinum catalyst (e.g., 0.8% Pt + 0.6% Mo on carbon powder)
-
Ethanol
-
Hydrogen gas
Procedure:
-
In a glass pressure reactor, place 2-chloro-5-methyl-4-nitro-pyridin-1-oxide (153.788 mmol) and the platinum catalyst (2.9 g) in ethanol (320 ml).[2]
-
Seal the reactor and inert with argon three times.
-
Pressurize the reactor with hydrogen to 3 bar.
-
Stir the reaction mixture at 30°C for 20 hours.
-
After the reaction is complete (conversion >98%), filter the mixture to remove the catalyst.
-
Evaporate the filtrate to dryness under a vacuum to obtain 2-chloro-5-methyl-4-pyridinamine.
Step B: Synthesis of 4-Amino-5-methyl-1H-pyridin-2-one
Materials:
-
2-Chloro-5-methyl-4-pyridinamine
-
Potassium hydroxide (KOH)
Procedure:
-
In a pressure reactor, charge 2-chloro-5-methyl-4-pyridinamine (4.0 g) in methanol (40 ml).[1][2]
-
Add potassium hydroxide (12.5 g) to the mixture.
-
Heat the reactor to 180°C for 16 hours, during which the pressure will increase to approximately 12.5 bar.[1][2]
-
After cooling, the product can be isolated. This process can be scaled up, and multiple batches can be combined for work-up.
Protocol 3: Synthesis of 5-Amino-1-methylpyridin-2(1H)-one
This protocol describes the reduction of a nitro-substituted pyridinone to the corresponding amine.[4]
Materials:
-
1-Methyl-5-nitro-2(1H)-pyridone
-
Reduced iron powder
-
Ethanol
-
2N Hydrochloric acid
-
Ethyl acetate (B1210297)
-
1.5N Aqueous sodium carbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 1-methyl-5-nitro-2(1H)-pyridone (0.33 mmol) in ethanol (3 mL) at 0°C, sequentially add reduced iron powder (2.30 mmol) and 2N hydrochloric acid (0.07 mL).[4]
-
Heat the reaction mixture to reflux for 2 hours.
-
Filter the hot reaction mixture and wash the resulting brown solid several times with ethanol.
-
Combine the ethanol phases and concentrate them under reduced pressure.
-
Dissolve the residue in ethyl acetate (15 mL) and wash with 1.5N aqueous sodium carbonate solution (20 mL).
-
Separate the organic and aqueous phases. Back-extract the aqueous phase with ethyl acetate (3 x 15 mL).
-
Combine all organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the target product.[4]
IV. Visualized Synthetic Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the synthetic pathways and experimental workflows described in this document.
Caption: Green synthesis of 5-methylpyridinium derivatives.
Caption: Two-step synthesis of 4-amino-5-methyl-1H-pyridin-2-one.
Caption: Workflow for the synthesis of 5-amino-1-methylpyridin-2(1H)-one.
References
- 1. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 2. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. 5-AMINO-1-METHYLPYRIDIN-2(1H)-ONE CAS#: 33630-96-5 [m.chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methylpyridin-2(1H)-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-Methylpyridin-2(1H)-one.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Route 1: From 2-Amino-5-methylpyridine (B29535) via Diazotization
This is a common and well-established method for synthesizing this compound. It involves the diazotization of 2-amino-5-methylpyridine followed by hydrolysis of the diazonium salt intermediate.[1]
Q1: I am getting a very low yield for my diazotization reaction. What are the common causes and how can I troubleshoot this?
A1: Low yields in this reaction are often traced back to a few critical parameters. Here is a systematic approach to troubleshooting:
-
Temperature Control: The formation of the diazonium salt is highly exothermic and the intermediate is unstable at higher temperatures. It is crucial to maintain the reaction temperature between 0-5°C during the addition of sodium nitrite (B80452).[2] Premature decomposition of the diazonium salt will lead to a variety of byproducts and a lower yield of the desired product.
-
Rate of Addition: The aqueous solution of sodium nitrite should be added slowly and portion-wise to the acidic solution of 2-amino-5-methylpyridine. This allows for better temperature control and prevents localized overheating.[1]
-
Acid Concentration: A strong acidic medium, typically sulfuric acid, is required for the reaction. Insufficient acidity can lead to incomplete diazotization.
-
Purity of Starting Material: Ensure that the 2-amino-5-methylpyridine is of high purity, as impurities can interfere with the reaction.
Q2: My final product is a dark, oily substance instead of the expected solid. What could be the issue?
A2: The formation of a dark, oily product often indicates the presence of impurities, which can arise from side reactions during the diazotization or workup.
-
Incomplete Hydrolysis: After the diazotization, the reaction mixture needs to be heated to facilitate the hydrolysis of the diazonium salt. Inadequate heating can result in unreacted diazonium salt which can decompose into various colored byproducts upon workup.
-
pH of Workup: During the workup, the pH is adjusted to near neutral (6.5-7.0) before extraction.[2] Improper pH adjustment can lead to the co-extraction of acidic or basic impurities.
-
Purification: The crude product often requires purification. Recrystallization from a suitable solvent like ethyl acetate (B1210297) is a common method to obtain a pure, solid product.[2]
Route 2: From Halogenated Pyridine (B92270) Precursors
This method involves the nucleophilic aromatic substitution of a halogen (typically chlorine) on the pyridine ring with a hydroxide (B78521) group.
Q3: The hydrolysis of 2-chloro-5-methylpyridine (B98176) is not proceeding to completion. How can I improve the conversion?
A3: Driving the nucleophilic aromatic substitution to completion often requires forcing conditions.
-
Reaction Temperature: High temperatures are typically necessary for this reaction. For example, heating with potassium hydroxide in ethylene (B1197577) glycol at 150°C has been reported.[1]
-
Choice of Base and Solvent: A strong base like potassium hydroxide is generally used. The choice of a high-boiling point solvent like ethylene glycol allows for the necessary high reaction temperatures.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by TLC or GC can help determine the optimal reaction time.
Route 3: From 3-Picoline (3-Methylpyridine)
This route involves multiple steps, typically starting with the oxidation of 3-picoline to its N-oxide, followed by functionalization.
Q4: I am having trouble with the first step, the N-oxidation of 3-picoline. What are the key considerations?
A4: The N-oxidation of pyridines is a common transformation, but requires careful control of conditions.
-
Oxidizing Agent: Hydrogen peroxide is a common oxidizing agent, often used in the presence of a catalyst like sodium tungstate.[1]
-
Temperature Control: The reaction can be exothermic, so maintaining the recommended temperature is important for safety and to avoid side reactions.
-
Purity of 3-Picoline: As with other routes, starting with pure 3-picoline is crucial for a clean reaction.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Diazotization | 2-Amino-5-methylpyridine | NaNO₂, H₂SO₄ | ~61%[2] | Well-established, readily available starting material. | Requires careful temperature control, potential for diazonium salt instability. |
| Nucleophilic Substitution | 2-Chloro-5-methylpyridine | KOH, Ethylene Glycol | ~78%[1] | Good yield. | Requires high temperatures, starting material may be less accessible. |
| Catalytic Hydrogenation | 3-Cyano-6-hydroxypyridine | H₂, Pd/C | ~83%[1] | High yield and conversion rate. | Starting material may be more expensive or require synthesis. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Amino-5-methylpyridine [2]
-
Preparation of Acidic Solution: In a 500-mL two-necked, round-bottomed flask equipped with an internal thermometer and a magnetic stirrer, add 150 mL of water and 40 g of concentrated sulfuric acid. Cool this solution to below 0°C in an acetone/ice bath.
-
Addition of Amine: Add 18.2 g (168 mmol) of 2-amino-5-methylpyridine to the cooled acid solution.
-
Diazotization: Prepare a solution of 15.4 g (223 mmol) of sodium nitrite in 30 mL of water. Add this solution dropwise to the reaction mixture, ensuring the temperature is maintained between 0-5°C.
-
Reaction: After the addition is complete, stir the mixture at 0°C for 45 minutes. Then, heat the mixture to 95°C for 15 minutes.
-
Workup: Allow the reaction mixture to cool to room temperature. Neutralize the solution to a pH of 6.5-7.0 by adding a 50% w/w aqueous sodium hydroxide solution.
-
Extraction: Heat the neutralized mixture to 60°C and extract with ethyl acetate (4 x 100 mL).
-
Isolation and Purification: Combine the organic fractions, dry over anhydrous sodium sulfate, filter, and concentrate on a rotary evaporator. Purify the resulting pale-yellow solid by recrystallization from ethyl acetate to yield this compound as white crystalline needles.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the diazotization synthesis.
References
Purification techniques for 5-Methylpyridin-2(1H)-one (recrystallization, distillation)
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 5-Methylpyridin-2(1H)-one, a crucial intermediate in pharmaceutical and chemical synthesis.[1] The following sections offer detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data for recrystallization and distillation techniques.
Troubleshooting Guides
Recrystallization
Recrystallization is a primary technique for purifying solid this compound. Success hinges on the appropriate selection of solvents and careful control of the cooling process. Common issues and their solutions are outlined below.
Logical Diagram for Recrystallization Troubleshooting
Caption: Troubleshooting decision tree for the recrystallization of this compound.
Distillation
For liquid precursors or for the final product if it is a low-melting solid, vacuum distillation is an effective purification method.[2] This technique is particularly useful for compounds that are sensitive to high temperatures.
Logical Diagram for Vacuum Distillation Troubleshooting
Caption: Troubleshooting decision tree for the vacuum distillation of this compound.
Frequently Asked Questions (FAQs)
Recrystallization
-
Q1: What is the best solvent for recrystallizing this compound?
-
A1: Ethyl acetate (B1210297) is a commonly used and effective solvent for the recrystallization of this compound, often yielding white crystalline needles. A mixed solvent system of ethanol (B145695) and water can also be employed for the purification of 2-pyridone derivatives.[3] The choice of solvent depends on the impurities present. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.
-
-
Q2: My compound "oils out" instead of crystallizing. What should I do?
-
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To resolve this, try reheating the solution to dissolve the oil, then allow it to cool more slowly. Adding a small amount of a solvent in which the compound is more soluble can also help. If the issue persists, consider using a different recrystallization solvent.
-
-
Q3: I am getting a very low yield after recrystallization. How can I improve it?
-
A3: Low yield can result from using too much solvent, cooling the solution too quickly, or premature filtration. Ensure you are using the minimum amount of hot solvent required to dissolve the compound. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.
-
-
Q4: How do I remove insoluble impurities during recrystallization?
-
A4: If your crude product contains impurities that are insoluble in the hot recrystallization solvent, you should perform a hot filtration. This involves filtering the hot, saturated solution through a pre-warmed funnel to remove the solid impurities before allowing the filtrate to cool and crystallize.
-
Distillation
-
Q5: At what temperature and pressure should I distill this compound?
-
Q6: My compound seems to be decomposing in the distillation flask. What can I do?
-
A6: Decomposition during distillation is often due to excessive heat. To mitigate this, increase the vacuum to lower the boiling point of the compound. Ensure the heating bath temperature is not significantly higher than the boiling point of your compound at the applied pressure.
-
-
Q7: The distillation is very slow or not happening at all. What is the problem?
-
A7: This could be due to an insufficient vacuum or the heating temperature being too low. Check your vacuum setup for any leaks. If the vacuum is good, gradually increase the temperature of the heating bath.
-
-
Q8: What should I do if the compound solidifies in the condenser?
-
A8: If the compound has a high melting point, it may solidify in the condenser. This can be prevented by using a jacketed condenser with circulating warm water instead of cold water. If solidification occurs, you may need to gently heat the condenser with a heat gun to melt the solid and allow it to flow into the receiving flask.
-
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₇NO | [4] |
| Molecular Weight | 109.13 g/mol | [4] |
| Melting Point | 183-187 °C | |
| Boiling Point (predicted) | 304.2 ± 15.0 °C at 760 mmHg | |
| Appearance | Pale tan to brown powder (crude) |
Recrystallization Solvent Selection Guide (Qualitative)
| Solvent | Solubility of this compound | Notes |
| Ethyl Acetate | Soluble when hot, less soluble when cold | A good single solvent for recrystallization. |
| Ethanol/Water | Soluble in hot ethanol, insoluble in water | A good mixed solvent system. The ratio can be adjusted to optimize recovery. |
| Methanol | Likely soluble | Often used for polar compounds. |
| Acetone | Likely soluble | |
| Dichloromethane | Likely soluble | |
| Hexane | Likely insoluble | Can be used as an anti-solvent in a mixed solvent system. |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethyl Acetate
Objective: To purify crude this compound using a single-solvent recrystallization method.
Materials:
-
Crude this compound
-
Ethyl acetate (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of ethyl acetate to the flask, just enough to cover the solid.
-
Heat the mixture to boiling with gentle stirring.
-
Add more hot ethyl acetate in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
If the solution contains insoluble impurities, perform a hot filtration at this stage.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethyl acetate.
-
Dry the purified crystals in a vacuum oven.
Protocol 2: Vacuum Distillation of this compound
Objective: To purify this compound by vacuum distillation.
Materials:
-
Crude this compound
-
Distillation flask (round-bottom)
-
Short-path distillation head with condenser and receiving flask
-
Thermometer and adapter
-
Vacuum pump and tubing
-
Heating mantle with a stirrer
-
Cold trap (recommended)
Procedure:
-
Ensure all glassware is clean, dry, and free of cracks.
-
Place the crude this compound into the distillation flask. Do not fill the flask more than two-thirds full.
-
Add a magnetic stir bar to the distillation flask.
-
Assemble the distillation apparatus, ensuring all joints are properly greased and sealed.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Turn on the stirrer and begin to evacuate the system.
-
Once a stable vacuum is achieved (e.g., < 1 mmHg), begin to heat the distillation flask gently.
-
Observe the temperature at which the compound begins to distill and collect the fraction that boils over a narrow temperature range.
-
Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before releasing the vacuum.
Mandatory Visualization
Experimental Workflow for Purification
Caption: General experimental workflow for the purification of this compound.
References
Improving yield and purity in 5-Methylpyridin-2(1H)-one production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 5-Methylpyridin-2(1H)-one.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of this compound, helping to improve both yield and purity.
Issue 1: Low Yield in the Synthesis of this compound from 2-Amino-5-methylpyridine (B29535)
-
Question: My synthesis of this compound from 2-amino-5-methylpyridine via diazotization is resulting in a low yield. What are the potential causes and how can I address them?
-
Answer: Low yields in this synthesis are frequently due to suboptimal reaction conditions or the instability of the diazonium salt intermediate.[1] Key factors to investigate include:
-
Temperature Control: The diazotization reaction is highly exothermic and the diazonium salt is unstable at higher temperatures. It is crucial to maintain a low reaction temperature, typically between 0-5°C, to prevent decomposition of the diazonium salt which can lead to the formation of byproducts and a decrease in yield.[2]
-
Rate of Reagent Addition: Slow, dropwise addition of the sodium nitrite (B80452) solution is essential to maintain temperature control and prevent localized overheating, which can cause the diazonium salt to decompose prematurely.[2]
-
Acid Concentration: The reaction is typically carried out in a strong acidic medium (e.g., sulfuric acid or hydrochloric acid).[2] Insufficient acidity can lead to incomplete diazotization and the formation of unwanted side products.
-
Purity of Starting Material: Ensure the 2-amino-5-methylpyridine is of high purity, as impurities can interfere with the reaction.
-
Troubleshooting Workflow for Low Yield in Diazotization
Issue 2: Formation of Impurities in the Synthesis from 2-Chloro-5-methylpyridine (B98176) Precursors
-
Question: I am observing significant impurities in my synthesis of this compound starting from 2-chloro-5-methylpyridine derivatives. What are the likely side reactions and how can I minimize them?
-
Answer: The synthesis route starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide involves a hydrogenation step followed by hydrolysis.[3][4] Potential side reactions and impurities can arise at both stages:
-
Incomplete Hydrogenation: The reduction of the nitro group and the N-oxide is a critical step.[2] Incomplete reduction will lead to the presence of unreacted starting material or partially reduced intermediates in the subsequent hydrolysis step, complicating purification. Ensure the catalyst is active and the reaction is run to completion.
-
Formation of Methoxy (B1213986) Byproduct: During the hydrolysis of 2-chloro-5-methyl-4-aminopyridine with potassium hydroxide (B78521) in methanol (B129727), there is a possibility of forming the methoxy derivative as a byproduct.[2] Using pure methanol as the solvent and carefully controlling the reaction temperature can help minimize this side reaction.[2]
-
Hydrolysis of the Chloro Group: In the presence of water and base, the chloro group can be hydrolyzed to a hydroxyl group, leading to the formation of di-hydroxy pyridine (B92270) derivatives.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal method for purifying crude this compound?
A1: Recrystallization is a highly effective method for purifying this compound.[3] The choice of solvent is critical for successful purification. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Ethyl acetate (B1210297) is a commonly used and effective solvent for the recrystallization of this compound.[2] For industrial-scale production, distillation and chromatography are also employed to achieve high purity.[3]
Q2: Can I use a different base instead of potassium hydroxide for the hydrolysis of 2-chloro-5-methyl-4-aminopyridine?
A2: While other strong bases could potentially effect the hydrolysis, potassium hydroxide in methanol has been shown to be effective for this transformation.[2] Using sodium hydroxide in methanol may lead to the formation of a methyl ether byproduct.[2] Therefore, potassium hydroxide is the recommended base for this step to achieve a high yield of the desired product.
Q3: My this compound product is colored. What is the cause and how can I remove the color?
A3: A colored product often indicates the presence of impurities, which may arise from side reactions or decomposition of reagents. If the coloration is minor, it can often be removed during recrystallization. Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities.[5] However, if the product is heavily colored, it may indicate a more significant issue with the reaction, and further purification steps or optimization of the reaction conditions may be necessary.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Purity | Reference |
| Diazotization | 2-Amino-5-methylpyridine | NaNO₂, H₂SO₄ | ~61% | >98% (after recrystallization) | [2] |
| Multi-step from N-oxide | 2-Chloro-5-methyl-4-nitro-pyridin-1-oxide | H₂, Pt catalyst, KOH, Methanol | 84% (overall) | >99% | [2][3] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Amino-5-methylpyridine
-
Preparation of the Reaction Mixture: In a flask equipped with a stirrer and a thermometer, dissolve 2-amino-5-methylpyridine in a dilute solution of sulfuric acid in water.
-
Cooling: Cool the mixture to 0-5°C in an ice bath.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains between 0-5°C.
-
Heating: After the addition is complete, stir the mixture at 0°C for 45 minutes, then heat to 95°C for 15 minutes.[2]
-
Neutralization and Extraction: Cool the reaction mixture to room temperature and neutralize with a 50% w/w aqueous sodium hydroxide solution to a pH of 6.5-7.0.[2] Heat the solution to 60°C and extract with ethyl acetate.[2]
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting solid by recrystallization from hot ethyl acetate to obtain white crystalline needles of this compound.[2]
Workflow for Synthesis from 2-Amino-5-methylpyridine
Protocol 2: Synthesis of 4-Amino-5-methyl-1H-pyridin-2-one (an intermediate)
-
Hydrogenation: In a pressure reactor, charge 2-chloro-5-methyl-4-nitro-pyridin-1-oxide in methanol with a platinum-based catalyst (e.g., 1% Pt + 2% V on activated carbon).[3]
-
Reaction Conditions: Heat the mixture under hydrogen pressure (e.g., up to 12.5 bar) at a controlled temperature (e.g., up to 180°C) for a specified time (e.g., 16 hours).[3]
-
Work-up: After cooling, the reaction mixture containing 2-chloro-5-methyl-4-aminopyridine is typically used directly in the next step without further purification.[2]
-
Hydrolysis: To the crude product from the previous step, add potassium hydroxide in methanol.[3]
-
Heating under Pressure: Heat the mixture in a pressure reactor (e.g., to 180°C for 16 hours).[3]
-
Isolation: After cooling, the product, 4-amino-5-methyl-1H-pyridin-2-one, can be isolated.
Logical Relationship for Synthesis Route Selection
References
- 1. Diazotisation [organic-chemistry.org]
- 2. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 3. This compound | 91914-06-6 | Benchchem [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. studylib.net [studylib.net]
Side reactions and byproduct formation in 5-Methylpyridin-2(1H)-one synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 5-Methylpyridin-2(1H)-one, a key intermediate in pharmaceutical and agrochemical development.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory-scale methods are the hydroxylation of 2-amino-5-methylpyridine (B29535) via a diazotization reaction and the nucleophilic aromatic substitution of a halogenated precursor, such as 2-bromo-5-methylpyridine.[1]
Q2: Is this compound the same as 2-Hydroxy-5-methylpyridine?
A2: Yes, they are tautomers and exist in equilibrium. The pyridone form, this compound, is generally favored in polar solvents, while the hydroxy-pyridine form can be more prevalent in non-polar solvents. Analytical techniques like NMR can be used to study this equilibrium.[1]
Q3: Why is temperature control so critical during the diazotization of 2-amino-5-methylpyridine?
A3: Temperature control is crucial because the intermediate diazonium salt is unstable at higher temperatures.[2] Allowing the temperature to rise above the recommended 0-5°C can lead to premature decomposition of the salt, resulting in a lower yield and the formation of various byproducts.
Q4: What are the typical purities and yields I can expect?
A4: With a well-optimized protocol, such as the diazotization of 2-amino-5-methylpyridine, yields of around 61% after purification can be achieved.[3] Purity is highly dependent on the effectiveness of the purification method, with recrystallization or column chromatography being common techniques to remove side products.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution |
| Low Yield of Final Product | 1. Incomplete diazotization. 2. Premature decomposition of the diazonium salt due to elevated temperatures. 3. Incomplete hydrolysis of the diazonium salt. | 1. Ensure slow, portion-wise addition of sodium nitrite (B80452) to maintain low temperatures (0-5°C).[3] 2. Use a reliable cooling bath (e.g., acetone/ice) and monitor the internal temperature closely. 3. Ensure the heating step for hydrolysis is sufficient in time and temperature (e.g., 95°C for 15 minutes) as specified in the protocol.[3] |
| Product is colored (Yellow, Orange, or Red) | Formation of azo compounds due to the coupling of the diazonium salt with unreacted 2-amino-5-methylpyridine or the product itself. This is a common side reaction in diazotization.[2] | 1. Maintain a low reaction temperature and ensure the sodium nitrite solution is added slowly to prevent a buildup of nitrous acid. 2. Ensure all the starting amine is converted to the diazonium salt before heating. 3. Purify the crude product by recrystallization from a suitable solvent like ethyl acetate (B1210297) to remove colored impurities.[3] |
| Difficulty purifying the product / Oily residue | 1. Presence of multiple byproducts from diazonium salt decomposition. 2. Incomplete hydrolysis leaving intermediates. | 1. Review the reaction conditions, especially temperature control. 2. Consider purification by column chromatography to separate the desired product from closely related impurities. |
| Presence of starting material (2-amino-5-methylpyridine) in final product | 1. Insufficient amount of sodium nitrite used. 2. Inefficient mixing during the diazotization step. | 1. Check the stoichiometry and ensure the correct molar equivalents of reagents are used. 2. Ensure vigorous stirring throughout the addition of sodium nitrite to maintain a homogeneous reaction mixture. |
| Formation of 6-oxo-1,6-dihydropyridine-3-carboxylic acid | Over-oxidation of the methyl group on the pyridine (B92270) ring. This is a risk if strong oxidizing conditions are inadvertently created. The methyl group can be susceptible to oxidation.[4][5] | 1. Avoid using or accidentally forming strong oxidizing agents during the synthesis or workup. 2. If using a method involving reagents like permanganate, strictly control the stoichiometry and temperature.[4] |
Side Reactions and Byproduct Formation
Understanding potential side reactions is key to optimizing the synthesis of this compound.
-
Azo Coupling: During the diazotization of 2-amino-5-methylpyridine, the highly reactive diazonium salt intermediate can act as an electrophile. If unreacted starting amine is present, the diazonium salt can attack the electron-rich pyridine ring, leading to the formation of colored azo compounds. This is a classic side reaction that reduces yield and complicates purification.
-
Uncontrolled Decomposition: Pyridine diazonium salts are notoriously unstable. If the temperature is not strictly maintained below 5°C, the diazonium salt can decompose, losing N₂ gas to form a highly reactive cationic intermediate. This intermediate can then react non-selectively with water, counter-ions, or other species in the mixture, leading to a complex array of byproducts and a significant reduction in yield.
-
Incomplete Hydrolysis: After the diazonium salt is formed, it must be heated to facilitate hydrolysis, where water acts as a nucleophile to displace the diazonium group. If this heating step is too short or the temperature is too low, the hydrolysis may be incomplete, leaving unreacted diazonium salt which can then decompose during workup.
-
Methyl Group Oxidation: The methyl group on the pyridine ring can be susceptible to oxidation under harsh conditions. While not a typical side reaction in the standard diazotization protocol, using inappropriate reagents or conditions during synthesis or workup could lead to the formation of the corresponding carboxylic acid or aldehyde, complicating the purification process.
Data Summary
The following table summarizes representative yield data for the synthesis of this compound via the diazotization pathway.
| Parameter | Value | Source |
| Starting Material | 2-Amino-5-methylpyridine | Organic Syntheses[3] |
| Reagents | H₂SO₄, H₂O, NaNO₂ | Organic Syntheses[3] |
| Reaction Conditions | 0-5°C (Diazotization), 95°C (Hydrolysis) | Organic Syntheses[3] |
| Yield (after recrystallization) | 61% | Organic Syntheses[3] |
Experimental Protocol: Synthesis from 2-Amino-5-methylpyridine
This protocol is adapted from a procedure published in Organic Syntheses.[3]
Materials:
-
2-Amino-5-methylpyridine (18.2 g, 168 mmol)
-
Concentrated Sulfuric Acid (H₂SO₄) (40 g)
-
Sodium Nitrite (NaNO₂) (15.4 g, 223 mmol)
-
Deionized Water
-
50% w/w Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Acidic Solution Preparation: In a 500-mL two-necked round-bottomed flask equipped with a thermometer and magnetic stirrer, add 150 mL of water. Carefully and slowly add 40 g of concentrated sulfuric acid. Cool this solution to below 0°C using an acetone/ice bath.
-
Addition of Amine: To the cold acidic solution, add 2-amino-5-methylpyridine (18.2 g).
-
Diazotization: Prepare a solution of sodium nitrite (15.4 g) in 30 mL of water. Add this NaNO₂ solution dropwise to the reaction mixture, ensuring the internal temperature is maintained between 0-5°C.
-
Stirring: Once the addition is complete, stir the mixture at 0°C for an additional 45 minutes.
-
Hydrolysis: Heat the reaction mixture to 95°C for 15 minutes. Nitrogen gas will evolve.
-
Workup: Allow the mixture to cool to room temperature. Carefully neutralize the solution by adding a 50% w/w NaOH solution until the pH reaches 6.5-7.0.
-
Extraction: Heat the neutralized mixture to 60°C and extract the aqueous layer with ethyl acetate (4 x 100 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to obtain a pale-yellow solid.
-
Purification: Purify the crude solid by recrystallization from hot ethyl acetate to yield this compound as white crystalline needles.
Diagrams
References
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals working with 5-Methylpyridin-2(1H)-one. It includes troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your research.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, purification, and analysis of this compound.
Synthesis
Question: I am getting a low yield in my synthesis of this compound. What are the possible causes and how can I improve it?
Answer: Low yields can stem from several factors. Here's a systematic approach to troubleshoot the issue:
-
Purity of Starting Materials: Ensure your starting materials, such as 2-amino-5-methylpyridine (B29535), are of high purity and dry. Moisture can interfere with the reaction.
-
Reaction Conditions:
-
Temperature: The diazotization of 2-amino-5-methylpyridine to form the pyridone is temperature-sensitive. Maintain the reaction temperature between 0-5°C during the addition of sodium nitrite (B80452) to prevent decomposition of the diazonium salt.[1]
-
pH: After the reaction, the pH should be carefully adjusted to 6.5-7.0 with a sodium hydroxide (B78521) solution to ensure the product is in its desired form for extraction.[1]
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Reagent Quality: Use fresh sodium nitrite solution for the diazotization step. Old or degraded sodium nitrite can lead to lower yields.
-
Extraction Efficiency: this compound has some water solubility. Ensure efficient extraction by using a suitable solvent like ethyl acetate (B1210297) and performing multiple extractions (e.g., 4 times).[1]
Question: I am observing the formation of byproducts in my reaction. What are they and how can I minimize them?
Answer: Side reactions can lead to the formation of impurities. Common byproducts can arise from:
-
Incomplete Reaction: Unreacted starting materials will contaminate your product. Monitor the reaction to completion via TLC.
-
Decomposition: The intermediate diazonium salt is unstable at higher temperatures and can decompose, leading to various impurities. Strict temperature control is crucial.
-
Oxidation: The pyridinone ring can be susceptible to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side products.
Purification
Question: I am having difficulty purifying this compound by recrystallization. What is the best solvent and procedure?
Answer: Recrystallization is an effective method for purifying this compound.
-
Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, ethyl acetate is a commonly used and effective solvent.[1] Other polar solvents can also be tested.
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethyl acetate.
-
Dry the crystals thoroughly.
-
Question: My purified product still shows impurities on analysis. What else can I do?
Answer: If recrystallization is insufficient, consider the following:
-
Column Chromatography: For high purity, column chromatography using silica (B1680970) gel is a reliable method. A solvent system of ethyl acetate in hexane (B92381) or dichloromethane (B109758) in methanol (B129727) can be effective for separation.
-
Multiple Recrystallizations: A second recrystallization can sometimes significantly improve purity.
Analysis
Question: I am having trouble interpreting the 1H NMR spectrum of my this compound sample. What should I look for?
Answer: The 1H NMR spectrum of this compound has distinct signals that can confirm its structure. Due to tautomerism, the spectrum can be influenced by the solvent used. In its pyridin-2-one form, you should expect:
-
A singlet for the methyl group (CH₃) protons, typically around 2.1-2.4 ppm.
-
Signals for the three protons on the pyridine (B92270) ring. Their chemical shifts and splitting patterns will depend on the substitution pattern.
-
A broad singlet for the N-H proton, which can appear over a wide chemical shift range and may exchange with D₂O.
If you observe unexpected peaks, consider the possibility of impurities or the presence of the 2-hydroxypyridine (B17775) tautomer.
Frequently Asked Questions (FAQs)
Q1: What is the tautomeric equilibrium of this compound?
A1: this compound exists in equilibrium with its tautomer, 2-hydroxy-5-methylpyridine. The pyridin-2(1H)-one form is generally favored, especially in polar solvents.[2]
Q2: What are the primary safety precautions for handling this compound?
A2: this compound is harmful if swallowed and can cause skin and serious eye irritation. Always handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q3: How should this compound be stored?
A3: It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Q4: What are the main applications of this compound?
A4: It is a valuable building block in organic synthesis. Notably, it is a key intermediate in the production of the antifibrotic drug Pirfenidone.[2] Its derivatives are also explored in the development of other therapeutic agents.[2][3]
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound and a related derivative.
| Parameter | This compound Synthesis[1] | 4-amino-5-methyl-1H-pyridin-2-one Synthesis[4][5] |
| Starting Material | 2-amino-5-methylpyridine | 2-chloro-5-methyl-4-pyridinamine |
| Key Reagents | H₂SO₄, NaNO₂, NaOH | KOH, Methanol |
| Reaction Temperature | 0-5°C (diazotization), 95°C (hydrolysis) | 180°C |
| Reaction Time | ~1 hour (diazotization), 15 min (hydrolysis) | 16 hours |
| Yield | 61% (after recrystallization) | 84% (overall from nitro-N-oxide) |
| Purity | Crystalline solid | >99% |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the procedure described in Organic Syntheses.[1]
Materials:
-
2-amino-5-methylpyridine (18.2 g, 168 mmol)
-
Concentrated Sulfuric Acid (H₂SO₄) (40 g)
-
Sodium Nitrite (NaNO₂) (15.4 g, 223 mmol)
-
50% w/w Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
In a 500-mL two-necked round-bottomed flask equipped with a thermometer and a magnetic stirrer, add 150 mL of water and carefully add 40 g of concentrated sulfuric acid.
-
Cool the solution to below 0°C in an ice/acetone bath.
-
Slowly add 2-amino-5-methylpyridine to the cold sulfuric acid solution.
-
Prepare a solution of sodium nitrite (15.4 g in 30 mL of water).
-
Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature is maintained between 0-5°C.
-
After the addition is complete, stir the mixture at 0°C for 45 minutes.
-
Heat the reaction mixture to 95°C for 15 minutes.
-
Cool the mixture to room temperature and adjust the pH to 6.5-7.0 using a 50% NaOH solution.
-
Heat the mixture to 60°C and extract with ethyl acetate (4 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a pale-yellow solid.
-
Purify the crude product by recrystallization from hot ethyl acetate to yield white crystalline needles.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethyl Acetate (or another suitable solvent)
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of ethyl acetate to the flask.
-
Heat the mixture gently on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary.
-
If insoluble impurities are present, perform a hot filtration.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethyl acetate.
-
Dry the purified crystals in a vacuum oven or air-dry on a watch glass.
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Synthesis Yield
Caption: Troubleshooting decision tree for low synthesis yield.
Representative Signaling Pathway for Pyridinone Derivatives
While a specific signaling pathway for this compound is not extensively documented, its derivatives are often investigated as inhibitors of various kinases. This diagram illustrates a generalized kinase signaling pathway that such compounds might target.
Caption: Generalized MAPK/ERK signaling pathway targeted by some pyridinone derivatives.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | 91914-06-6 | Benchchem [benchchem.com]
- 3. 3-Amino-5-methylpyridin-2(1H)-one [myskinrecipes.com]
- 4. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 5. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
Technical Support Center: Method Development for High-Throughput Screening of 5-Methylpyridin-2(1H)-one Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers developing high-throughput screening (HTS) assays for 5-Methylpyridin-2(1H)-one analogs. This class of compounds has shown potential as kinase inhibitors, particularly targeting the p38 MAPK pathway, and is of significant interest in drug discovery.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets for this compound analogs?
A1: While the specific targets can vary depending on the full analog structure, a prominent target class for pyridinone-containing compounds is protein kinases. In particular, analogs of 5-substituted-2(1H)-pyridone have been investigated as potential inhibitors of the p38 MAP kinase pathway, which is involved in inflammatory responses.[1][2][3] Therefore, initial screening efforts often focus on a panel of kinases, with a particular emphasis on p38 and its upstream and downstream signaling components.
Q2: Which HTS assay formats are recommended for screening this compound analogs against kinase targets?
A2: Several robust HTS assay formats are suitable for screening kinase inhibitors. The choice of assay will depend on the specific research goals, available instrumentation, and whether a biochemical or cell-based screen is desired.
-
Biochemical Assays: These assays directly measure the inhibition of purified kinase enzymatic activity.[4]
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): Assays like LanthaScreen™ are highly sensitive and robust for HTS. They measure the inhibition of substrate phosphorylation by a kinase.[5][6]
-
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based technology is another excellent choice for detecting kinase activity and inhibition in a high-throughput manner.[7][8]
-
Luminescence-based ATP detection: Assays like Kinase-Glo® quantify kinase activity by measuring the amount of ATP remaining after the kinase reaction.[9]
-
-
Cell-Based Assays: These assays measure the effect of the compounds on kinase signaling within a cellular context.[10]
-
Phospho-substrate detection: High-content screening (HCS) or plate-based immunoassays can be used to quantify the phosphorylation of a specific downstream substrate of the target kinase.[11][12]
-
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase) under the control of a transcription factor that is regulated by the kinase pathway of interest.
-
Cytokine Release Assays: For targets like p38, measuring the inhibition of LPS-induced TNF-α release in cell lines like THP-1 provides a functional readout of pathway inhibition.[4]
-
Q3: What are common sources of false positives when screening pyridinone analogs?
A3: False positives can arise from several compound-dependent effects. For pyridinone analogs, potential sources of interference include:
-
Compound Auto-fluorescence: The pyridinone scaffold or its substituents may fluoresce at the excitation or emission wavelengths of the assay, leading to a false signal.
-
Luciferase Inhibition: In assays using luciferase reporters (e.g., Kinase-Glo®, reporter gene assays), the compounds may directly inhibit the luciferase enzyme, mimicking kinase inhibition.[13]
-
Redox Cycling: Some chemical motifs can undergo redox cycling, generating reactive oxygen species that can disrupt assay components and lead to non-specific inhibition.[13]
-
Compound Aggregation: At higher concentrations, compounds can form aggregates that non-specifically sequester and inhibit enzymes.
It is crucial to perform counter-screens and orthogonal assays to identify and eliminate these false positives.
Q4: What is a typical starting concentration for screening this compound analogs in a primary HTS?
A4: A common starting concentration for primary single-point HTS is 10 µM. This concentration is generally high enough to identify initial hits with moderate potency while minimizing off-target effects and solubility issues for many compound libraries. Hits from the primary screen are then typically followed up with dose-response curves to determine their potency (e.g., IC50).
Troubleshooting Guides
Biochemical Kinase Assays (TR-FRET & AlphaLISA)
| Problem | Possible Causes | Recommended Solutions |
| Low Assay Window (Low S/B ratio) | 1. Inactive or low-activity kinase enzyme. 2. Suboptimal ATP concentration. 3. Incorrect buffer components (e.g., presence of interfering substances). 4. Incorrect instrument settings (filters, gain).[14] | 1. Verify enzyme activity with a known potent inhibitor. 2. Determine the apparent Km of ATP for the kinase and run the assay at or near this concentration.[5] 3. Ensure the buffer is free of quenching agents. Review the assay kit's manual for buffer compatibility.[15] 4. Confirm the instrument is configured correctly for TR-FRET or AlphaLISA detection as per the manufacturer's guidelines.[14] |
| High Variability Between Replicate Wells | 1. Inconsistent pipetting or dispensing. 2. Edge effects in the microplate due to evaporation. 3. Temperature fluctuations across the plate during incubation. | 1. Calibrate and verify the performance of all liquid handlers and pipettes.[15] 2. Use plate seals and avoid using the outer wells of the plate if edge effects are significant. 3. Ensure uniform incubation temperature, potentially using a temperature-controlled incubator.[15] |
| "Hits" Not Confirmed in Orthogonal Assays | 1. Compound interference with the primary assay format (e.g., auto-fluorescence, FRET quenching).[16] 2. The compound is a promiscuous inhibitor due to aggregation or reactivity. | 1. Perform a counter-screen to check for compound auto-fluorescence at the assay wavelengths. 2. Run a secondary assay with a different detection technology (e.g., if the primary screen was TR-FRET, use a luminescence-based assay for confirmation). 3. Include a detergent like Triton X-100 (typically at 0.01%) in the assay buffer to disrupt compound aggregation. |
Cell-Based Kinase Assays
| Problem | Possible Causes | Recommended Solutions |
| No or Weak Inhibition Signal | 1. Poor cell permeability of the compound.[16] 2. The compound is being actively removed from the cells by efflux pumps.[16] 3. The compound is rapidly metabolized by the cells into an inactive form.[16] 4. Insufficient stimulation of the signaling pathway. | 1. Assess compound permeability using in silico models or experimental assays (e.g., PAMPA). 2. Co-incubate with known efflux pump inhibitors to see if activity is restored. 3. Analyze compound stability in the presence of liver microsomes or hepatocytes. 4. Optimize the concentration and incubation time of the pathway agonist (e.g., LPS for p38). |
| High Cell Toxicity Observed | 1. The compound exhibits off-target cytotoxicity. 2. The compound concentration is too high. | 1. Perform a standard cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel to distinguish specific pathway inhibition from general toxicity.[9] 2. Test a lower concentration range in the primary screen or during follow-up studies. |
| Inconsistent Phosphorylation Signal | 1. Variability in cell number per well. 2. Inconsistent agonist stimulation. 3. Cells are passaged too many times, leading to altered signaling responses. | 1. Ensure a homogenous cell suspension and use a reliable cell counting method before plating. 2. Ensure the agonist is thoroughly mixed and added consistently to all wells. 3. Use cells within a defined low passage number range for all experiments. |
Data Presentation
Table 1: Quality Control Parameters for HTS Assays
| Parameter | Formula | Acceptable Value | Indication |
| Z'-factor | 1 - (3*(σpos + σneg)) / |μpos - μneg| | > 0.5 | A robust assay with a large separation between positive and negative controls. |
| Signal-to-Background (S/B) | μpos / μneg | > 5 (assay dependent) | The magnitude of the assay signal relative to the background. |
| Coefficient of Variation (%CV) | (σ / μ) * 100 | < 15% | The variability of the data points. |
μpos = mean of positive control, σpos = standard deviation of positive control μneg = mean of negative control, σneg = standard deviation of negative control
Table 2: Comparative IC50 Values for a Hypothetical this compound Analog (Compound X)
| Assay Type | Target | IC50 (nM) | Potential Interpretation of Discrepancies |
| Biochemical (TR-FRET) | Recombinant p38α | 85 | Direct inhibition of the kinase enzyme. |
| Cell-Based (Phospho-ATF-2) | Endogenous p38α in HeLa cells | 750 | May indicate moderate cell permeability or some efflux. |
| Cell-Based (TNF-α Release) | Endogenous p38α in THP-1 cells | 900 | Similar to phospho-substrate assay, confirms functional inhibition in a relevant cell type. |
| Cell Viability (MTT) | HeLa cells | > 20,000 | The compound is not cytotoxic at concentrations where it inhibits p38. |
Experimental Protocols
Protocol 1: In Vitro p38α Kinase Assay (TR-FRET)
This protocol is adapted for a generic TR-FRET based kinase assay, such as the LanthaScreen™ platform.
-
Reagent Preparation:
-
Prepare a 2X solution of Eu-anti-tag antibody and recombinant human p38α kinase in the kinase reaction buffer.
-
Prepare a 4X serial dilution of the this compound analogs in the kinase reaction buffer containing a constant final DMSO concentration (e.g., 4%).
-
Prepare a 2X solution of a fluorescently labeled kinase tracer substrate in the kinase reaction buffer.
-
-
Assay Procedure (384-well plate):
-
Incubation:
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.[16]
-
-
Detection:
-
Read the plate on a TR-FRET compatible plate reader, with excitation at ~340 nm and measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).[16]
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).[16]
-
Plot the emission ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Protocol 2: Cell-Based p38 Phosphorylation Assay (High-Content Imaging)
This protocol outlines a general method for measuring the inhibition of p38 activation in a cell-based assay.
-
Cell Culture:
-
Seed cells (e.g., HeLa or A549) in a 96-well imaging plate and culture until they reach approximately 70-80% confluency.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of the this compound analogs or vehicle control for 1-2 hours.[17]
-
-
Pathway Stimulation:
-
Stimulate the p38 pathway by adding an agonist, such as anisomycin (B549157) (10 µM), and incubate for 30 minutes at 37°C.[12]
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody specific for phospho-p38 (Thr180/Tyr182) overnight at 4°C.[12]
-
Wash and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., Hoechst) for 1 hour at room temperature, protected from light.[12]
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the intensity of the phospho-p38 signal in the nucleus and/or cytoplasm of each cell.
-
Normalize the phospho-p38 signal to the number of cells (nuclei count).
-
Plot the normalized signal against the inhibitor concentration to determine the IC50 value.
-
Mandatory Visualizations
References
- 1. p38 Kinase (Human) Assay/Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 2. New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers Publishing Partnerships | New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro [frontierspartnerships.org]
- 4. benchchem.com [benchchem.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Development and applications of a broad-coverage, TR-FRET-based kinase binding assay platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. revvity.co.jp [revvity.co.jp]
- 8. revvity.com [revvity.com]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. High-content screening analysis of the p38 pathway: profiling of structurally related p38alpha kinase inhibitors using cell-based assays. | Meso Scale Discovery [mesoscale.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. revvity.com [revvity.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges of 5-Methylpyridin-2(1H)-one in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues encountered with 5-Methylpyridin-2(1H)-one in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the initial solvent choices for dissolving this compound?
A1: Based on available data for its tautomer, 5-hydroxy-2-methylpyridine, this compound is expected to have slight solubility in water and better solubility in organic solvents. For biological assays, the recommended starting solvent is Dimethyl Sulfoxide (DMSO), a versatile solvent capable of dissolving a wide range of compounds. Ethanol (B145695) can also be considered as an alternative or a co-solvent.
Q2: My this compound is precipitating when I add it to my aqueous assay buffer. What is happening?
A2: Precipitation upon addition to aqueous solutions is a common issue for compounds with low water solubility. This often occurs when the concentration of the organic solvent (like DMSO) in the final assay medium is too high, causing the compound to crash out of solution. It is crucial to keep the final DMSO concentration as low as possible, typically below 1%, to maintain compound solubility and minimize solvent-induced artifacts in your assay.
Q3: What can I do to prevent precipitation and improve the solubility of this compound in my assay?
A3: Several strategies can be employed to enhance the solubility of this compound:
-
Optimize Solvent Concentration: Prepare a higher concentration stock solution in DMSO to minimize the volume added to the aqueous buffer.
-
Use Co-solvents: A combination of solvents, such as DMSO and ethanol, may improve solubility.
-
Employ Solubilizing Excipients: Non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) or cyclodextrins (e.g., HP-β-CD) can be used to increase aqueous solubility. However, it is essential to test the tolerance of your specific assay to these excipients.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility. The effect of pH on the solubility of this compound should be experimentally determined.
-
Sonication and Gentle Heating: Sonication can aid in dissolving the compound by breaking down solid aggregates. Gentle heating can also increase solubility, but the thermal stability of the compound must be considered.
Q4: How do I determine the maximum permissible concentration of my solubilizing agent in the assay?
A4: It is critical to perform a vehicle control experiment. This involves running your assay with the solvent and any solubilizing agents at the same final concentration as in your experimental samples, but without the this compound. This will help you identify any background effects or toxicity caused by the vehicle itself.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound does not dissolve in DMSO. | Insufficient solvent volume or low ambient temperature. | Gently warm the solution (e.g., to 37°C) and sonicate. If still insoluble, try a different organic solvent like ethanol or a co-solvent mixture. |
| Precipitation upon dilution in aqueous buffer. | The compound's aqueous solubility limit has been exceeded. The final concentration of the organic solvent is too high. | Decrease the final concentration of this compound. Prepare a more concentrated stock solution to reduce the volume of organic solvent added. Consider using solubilizing agents like surfactants or cyclodextrins. |
| Inconsistent or non-reproducible assay results. | Poor solubility leading to variable concentrations of the active compound. | Ensure the compound is fully dissolved in the stock solution before each use. Vortex the stock solution before making dilutions. Use a fresh dilution for each experiment. Re-evaluate the solubilization strategy to ensure consistent solubility. |
| Observed cellular toxicity or assay interference. | The organic solvent (e.g., DMSO) or solubilizing agent is affecting the biological system. | Determine the maximum tolerable concentration of the vehicle in your assay through a dose-response experiment. Keep the final solvent concentration consistent across all wells, including controls. |
Quantitative Solubility Data
| Solvent | Compound | Solubility | Reference |
| Water | 5-hydroxy-2-methyl pyridine | ~19.73 g/L (estimated) | [1] |
| Water | 4-Amino-5-methyl-2-hydroxypyridine | Insoluble | [2] |
| Strong Polar Organic Solvents | 4-Amino-5-methyl-2-hydroxypyridine | Soluble | [2] |
| DMSO | 2-Hydroxy-5-methylpyridine | Slightly soluble | |
| Ethanol | 2-Hydroxy-5-methylpyridine | Slightly soluble | |
| Methanol | 2-Hydroxy-5-methylpyridine | Slightly soluble | |
| Ethanol | 5-methyl-2-hydroxypyridine | Soluble | [3] |
| Acetone | 5-methyl-2-hydroxypyridine | Soluble | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 1.0913 mg of this compound (MW: 109.13 g/mol ).
-
Dissolution: Add 100 µL of high-purity DMSO to the vial containing the compound.
-
Solubilization: Vortex the solution for 1-2 minutes. If necessary, gently warm the vial to 37°C in a water bath and sonicate for 5-10 minutes until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Enhancing Aqueous Solubility with a Surfactant (Tween® 80)
-
Prepare Surfactant Stock: Prepare a 10% (w/v) stock solution of Tween® 80 in sterile deionized water.
-
Prepare Compound Stock in DMSO: Prepare a concentrated stock solution of this compound in DMSO (e.g., 50-100 mM).
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution into the aqueous assay buffer containing a low concentration of Tween® 80 (e.g., 0.01% - 0.1%). The final concentration of Tween® 80 should be determined based on the tolerance of the biological assay.
-
Vortexing: Vortex each dilution thoroughly to ensure complete mixing and dissolution.
Mandatory Visualizations
Experimental Workflow for Overcoming Solubility Issues
Caption: A logical workflow for systematically addressing solubility challenges with this compound.
Proposed Signaling Pathway for Pyridinone-Based Compounds
Given that Pirfenidone, a 5-methyl-pyridinone derivative, is known to modulate the TGF-β signaling pathway, a similar mechanism could be relevant for this compound.
Caption: A proposed mechanism of action for this compound via the TGF-β/Smad signaling pathway.
References
Stability issues of 5-Methylpyridin-2(1H)-one under different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Methylpyridin-2(1H)-one under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound?
A1: this compound, like other pyridinone derivatives, is susceptible to degradation under several conditions. The primary stability concerns include hydrolysis (especially under acidic and basic conditions), oxidation, and photodegradation.[1] The pyridinone ring can be cleaved under harsh conditions, and the methyl group may also be susceptible to oxidation.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH. It is generally more stable in neutral conditions.[1] In acidic and alkaline environments, it can undergo hydrolysis, leading to ring-opening or other degradation products. Studies on similar pyridin-4-olate (B372684) structures show they are labile in acidic conditions and extremely unstable in alkaline conditions.[1]
Q3: Is this compound sensitive to light?
A3: Yes, pyridinone derivatives are often light-sensitive.[1] Exposure to UV and visible light can induce photochemical reactions, leading to degradation. It is recommended to store this compound in light-resistant containers and to minimize its exposure to light during experiments. Photolytic degradation of related compounds like 2-hydroxypyridine (B17775) is known to be influenced by factors such as light intensity, wavelength, and pH.[1][2]
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the reactivity of similar compounds, potential degradation pathways include:
-
Hydrolysis: Ring-opening to form acyclic amides or carboxylic acids.
-
Oxidation: Further hydroxylation of the pyridine (B92270) ring (e.g., to form dihydroxy derivatives) or oxidation of the methyl group.[1][3] In some bacterial degradation pathways, pyridine derivatives are hydroxylated and then the ring is cleaved.[3][4][5]
-
Photodegradation: Formation of hydroxylated intermediates and other complex photoproducts.[1][2]
Q5: How should I store this compound to ensure its stability?
A5: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and light. For long-term storage, refrigeration (2-8 °C) is recommended.
Troubleshooting Guides
Issue 1: Unexpected side products in a reaction involving this compound.
-
Possible Cause: Degradation of this compound due to reaction conditions.
-
Troubleshooting Steps:
-
Review Reaction pH: If your reaction is conducted under strongly acidic or basic conditions, consider if the pH can be neutralized or buffered to be closer to neutral.
-
Control Temperature: High temperatures can accelerate degradation. Evaluate if the reaction can be performed at a lower temperature.
-
Protect from Light: If the reaction is light-sensitive, conduct the experiment in a dark room or use amber-colored glassware.
-
De-gas Solvents: If oxidative degradation is suspected, de-gas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Analyze Starting Material: Verify the purity of your this compound starting material to ensure it has not degraded during storage.
-
Issue 2: Low yield or incomplete reaction.
-
Possible Cause: The reactant, this compound, is degrading over the course of the reaction.
-
Troubleshooting Steps:
-
Monitor Reaction Over Time: Take aliquots at different time points and analyze them by a suitable method (e.g., HPLC, TLC) to track the consumption of the starting material and the formation of any degradation products.
-
Shorten Reaction Time: If degradation is observed over time, investigate if the reaction can be completed in a shorter duration.
-
Use a Milder Catalyst/Reagent: If a harsh catalyst or reagent is being used, explore milder alternatives that are less likely to promote degradation.
-
Data on Stability under Forced Degradation Conditions
The following table summarizes the expected stability of this compound under various forced degradation conditions, based on general knowledge of pyridinone derivatives. The percentage of degradation is an estimate and can vary depending on the specific experimental conditions.[6][7]
| Stress Condition | Reagent/Parameters | Temperature | Duration | Expected Degradation (%) | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 60 °C | 24 hours | 10 - 30% | Ring-opened products, hydroxylated species |
| Basic Hydrolysis | 0.1 M NaOH | 60 °C | 24 hours | 15 - 40% | Ring-opened products, salts of acidic degradants |
| Oxidative | 3% H₂O₂ | Room Temp | 24 hours | 5 - 20% | N-oxides, hydroxylated pyridinones |
| Thermal | Solid State | 80 °C | 48 hours | < 10% | Minimal decomposition, potential dimerization |
| Photolytic | ICH Q1B Option II | 25 °C | 7 days | 10 - 25% | Hydroxylated and ring-cleaved products |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its intrinsic stability.[8][9][10]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60 °C for 24 hours. After the specified time, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M NaOH. Dilute with the mobile phase to a suitable concentration for analysis.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60 °C for 24 hours. After the specified time, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M HCl. Dilute with the mobile phase to a suitable concentration for analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light. Dilute with the mobile phase to a suitable concentration for analysis.
-
Thermal Degradation (Solid State): Place a known amount of solid this compound in a vial and keep it in an oven at 80 °C for 48 hours. After the specified time, cool the sample to room temperature, dissolve it in a suitable solvent, and dilute to a known concentration for analysis.
-
Photostability Testing: Expose a solution of this compound (e.g., in quartz cuvettes) to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).[8] A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions. Analyze the samples at appropriate time intervals.
-
Analysis: Analyze all the stressed samples and a control (unstressed) sample using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose HPLC method that can be optimized to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or a suitable buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound (e.g., around 225 nm and 295 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways of this compound under stress conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Hydroxypyridine photolytic degradation by 254 nm UV irradiation at different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pharmtech.com [pharmtech.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. pharmadekho.com [pharmadekho.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of analytical methods for trace-level detection of 5-Methylpyridin-2(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the trace-level detection of 5-Methylpyridin-2(1H)-one. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the trace-level detection of this compound?
A1: The primary challenges include:
-
Matrix Effects: Co-eluting endogenous components from biological matrices (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.
-
Low Concentration Levels: Detecting and accurately quantifying the analyte at trace levels requires highly sensitive instrumentation and optimized methods.
-
Analyte Stability: this compound may be susceptible to degradation during sample collection, storage, and analysis.
-
Tautomerism: The compound exists in equilibrium between the pyridinone and hydroxypyridine forms, which can be influenced by solvent polarity and pH, potentially affecting chromatographic separation and mass spectrometric detection.
Q2: Which analytical technique is most suitable for the trace-level quantification of this compound?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity, selectivity, and specificity.[1] It allows for the separation of the analyte from matrix components and provides confident identification and quantification through unique precursor-to-product ion transitions.
Q3: What are the recommended sample preparation techniques for this compound in biological matrices?
A3: The choice of sample preparation method depends on the matrix and the required level of cleanliness. Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method suitable for initial method development. However, it may not provide the cleanest extracts, potentially leading to significant matrix effects.
-
Liquid-Liquid Extraction (LLE): Offers a higher degree of sample cleanup than PPT by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Provides the most thorough sample cleanup by utilizing a solid sorbent to retain and elute the analyte, effectively removing interfering matrix components.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound.
Poor Peak Shape or Splitting Peaks
| Potential Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase pH | The tautomeric nature of this compound is pH-dependent. Ensure the mobile phase pH is controlled and optimized to favor a single tautomeric form for consistent peak shape. |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak fronting. Reduce the injection volume or dilute the sample. |
| Injection Solvent Incompatibility | If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. The sample should ideally be dissolved in the initial mobile phase. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
Low Signal Intensity or Poor Sensitivity
| Potential Cause | Troubleshooting Steps |
| Suboptimal MS Source Parameters | Optimize electrospray ionization (ESI) source parameters, including capillary voltage, gas flows (nebulizer and drying gas), and temperature, to maximize the ionization of this compound. |
| Inefficient Sample Extraction | Evaluate the extraction recovery. Consider switching to a more efficient sample preparation technique, such as SPE, to improve analyte recovery and remove interfering substances.[1] |
| Matrix-Induced Ion Suppression | Dilute the sample extract to reduce the concentration of co-eluting matrix components.[2] Alternatively, improve the chromatographic separation to resolve the analyte from the interfering matrix components. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.[2] |
| Analyte Degradation | Investigate the stability of this compound under the storage and analytical conditions. Ensure samples are stored at an appropriate temperature (e.g., -80°C) and minimize freeze-thaw cycles. |
High Background Noise
| Potential Cause | Troubleshooting Steps |
| Contaminated Mobile Phase or LC System | Prepare fresh mobile phases using high-purity solvents and additives. Flush the LC system thoroughly. |
| Carryover from Previous Injections | Implement a robust needle wash protocol in the autosampler method, using a strong solvent to clean the injection port and needle between samples. |
| Dirty MS Ion Source | Clean the ion source components, including the capillary and skimmer, according to the manufacturer's recommendations. |
Experimental Protocols
Sample Preparation: Protein Precipitation (PPT)
-
To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing a suitable internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.[1]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS analysis.[1]
LC-MS/MS Analysis (Proposed Method)
| Parameter | Value |
| LC System | UHPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Proposed) | To be determined by direct infusion of a standard solution. A possible transition could be based on the protonated molecule [M+H]⁺. |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Nebulizer Gas Flow | 3 L/min |
| Drying Gas Flow | 10 L/min |
Quantitative Data Summary
The following table summarizes typical performance characteristics for a validated LC-MS/MS method for a structurally similar compound, which can be used as a benchmark for method development for this compound.
| Parameter | Typical Value | Reference |
| Linearity Range | 1 - 1000 ng/mL | [1] |
| Correlation Coefficient (r²) | > 0.99 | [3] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [3] |
| Accuracy (% Bias) | Within ±15% | [3][4] |
| Precision (% RSD) | < 15% | [3][4] |
| Extraction Recovery | > 85% | [5] |
| Matrix Effect | Within 85-115% | [5] |
Visualizations
Caption: A generalized experimental workflow for the analysis of this compound.
Caption: A logical troubleshooting workflow for common analytical issues.
References
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 5-Methylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
5-Methylpyridin-2(1H)-one is a crucial intermediate in the synthesis of various pharmaceutical compounds and other valuable chemical entities. The efficiency, scalability, and environmental impact of its synthesis are therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative analysis of prominent synthetic routes to this compound, offering a detailed examination of their respective yields, reaction conditions, and experimental protocols.
Comparative Data of Synthesis Routes
The following table summarizes the key quantitative data for the most common synthesis routes to this compound and its derivatives, allowing for a direct comparison of their performance.
| Synthesis Route | Starting Material | Key Reagents & Conditions | Yield (%) | Purity (%) | Scalability |
| Route 1: Diazotization of Aminopyridine | 2-Amino-5-methylpyridine | 1. H₂SO₄, H₂O, 0-5°C 2. NaNO₂, H₂O, 0-5°C, then 95°C | 61 | High after recrystallization | Moderate |
| Route 2: From a Halogenated Pyridine (Nucleophilic Substitution) | 2-Bromo-6-methylpyridine | Strong base, heat; then acid workup | Not explicitly stated | Not explicitly stated | Potentially high |
| Route 3: Catalytic Hydrogenation of a Nitrile | 3-Cyano-6-hydroxypyridine | H₂, Pd/C, H₂SO₄, n-butanol/H₂O | 83 | High | Good for industrial scale |
| Route 4: Multi-step synthesis to a derivative | 2-Chloro-5-methyl-4-nitro-pyridine-1-oxide | 1. H₂, Pt catalyst 2. KOH, Methanol (B129727), 180°C (autoclave) | 84 (overall) | >99 | Suitable for upscaling |
Experimental Protocols
Route 1: Synthesis of this compound from 2-Amino-5-methylpyridine
This method involves the diazotization of 2-amino-5-methylpyridine, followed by hydrolysis to the desired pyridone.
Procedure:
-
A solution of concentrated sulfuric acid (40 g) in water (150 mL) is prepared in a 500-mL two-necked, round-bottomed flask and cooled to below 0°C in an acetone/ice bath.[1]
-
2-Amino-5-methylpyridine (18.2 g, 168 mmol) is added to the cooled acidic solution.[1]
-
An aqueous solution of sodium nitrite (B80452) (15.4 g, 223 mmol in 30 mL of H₂O) is added dropwise, maintaining the reaction temperature between 0-5°C.[1]
-
After the addition is complete, the mixture is stirred at 0°C for 45 minutes and then heated to 95°C for 15 minutes.[1]
-
The reaction mixture is cooled to room temperature, and the pH is adjusted to 6.5-7.0 with a 50% w/w aqueous sodium hydroxide (B78521) solution.[1]
-
The mixture is heated to 60°C and extracted with ethyl acetate (B1210297) (4 x 100 mL).[1]
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a pale-yellow solid.
-
The crude product is purified by recrystallization from hot ethyl acetate to give this compound (11.2 g, 61% yield) as white crystalline needles.[1]
Route 4 (Derivative Synthesis): Synthesis of 4-amino-5-methyl-1H-pyridin-2(1H)-one
This two-step process is notable for its high yield and purity, making it an attractive option for industrial applications.[2][3]
Step 1: Hydrogenation of 2-chloro-5-methyl-4-nitro-pyridine-1-oxide
-
In a pressure reactor, 29 g of 2-chloro-5-methyl-4-nitro-pyridine-1-oxide is mixed with 320 mL of ethanol (B145695) and 2.9 g of a hydrogenation catalyst (e.g., 0.8% Pt and 0.6% Mo on activated carbon).[3]
-
The reactor is purged with argon and then pressurized with hydrogen to 3 bar.[3]
-
The reaction is carried out at 30°C for 20 hours.[3]
-
After the reaction, the catalyst is filtered off, and the filtrate is concentrated to yield 2-chloro-5-methyl-4-pyridinamine.[3]
Step 2: Synthesis of 4-amino-5-methyl-1H-pyridin-2(1H)-one
-
4.0 g of the 2-chloro-5-methyl-4-pyridinamine from the previous step is placed in a pressure reactor with 40 mL of methanol and 12.5 g of potassium hydroxide.[3][4]
-
The mixture is heated to 180°C for 16 hours, leading to a pressure increase to approximately 12.5 bar.[3][4]
-
After cooling, the pH is adjusted to 7.0 with 25% aqueous hydrochloric acid.[3][4]
-
The mixture is evaporated to dryness, and the residue is azeotroped with ethanol to remove water.[4]
-
The product is extracted with methanol, the salt (KCl) is filtered off, and the filtrate is concentrated.[4]
-
Recrystallization from water yields the final product with an overall yield of 84% and a purity of over 99%.[2][3][4]
Synthesis Pathways Overview
The following diagram illustrates the different synthetic approaches to this compound and its derivatives.
Caption: Synthetic pathways to this compound and a key derivative.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 3. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 4. 4-Amino-2-hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
Comparative Analysis of the Biological Activities of 5-Methylpyridin-2(1H)-one Derivatives
A comprehensive guide for researchers and drug development professionals on the antimicrobial, anticancer, and anti-inflammatory potential of novel 5-Methylpyridin-2(1H)-one derivatives, supported by experimental data and mechanistic insights.
The this compound scaffold is a versatile heterocyclic core that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. This guide provides a comparative overview of the biological activities of a series of its derivatives, specifically focusing on antimicrobial, anticancer, and anti-inflammatory properties. The data presented herein is collated from recent studies to facilitate an objective comparison and aid in the strategic development of new therapeutic agents.
Antimicrobial Activity
A notable class of this compound derivatives, the 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones, has been synthesized and evaluated for its antimicrobial potential. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined for several of these compounds against a panel of pathogenic bacteria. The results highlight derivatives with potent and broad-spectrum antibacterial activity.
| Compound ID | Derivative Structure | P. aeruginosa (MIC, µM) | E. coli (MIC, µM) | S. aureus (MIC, µM) | S. epidermidis (MIC, µM) |
| 3g | 7-(3,4-Dimethoxyphenyl)-5-methyl-3H-thiazolo[4,5-b]pyridin-2-one | 0.21 | 0.21 | >100 | >100 |
| 3f | 7-(4-Bromophenyl)-5-methyl-3H-thiazolo[4,5-b]pyridin-2-one | >100 | >100 | 0.42 | 0.83 |
| 3c | 7-(4-Methoxyphenyl)-5-methyl-3H-thiazolo[4,5-b]pyridin-2-one | >100 | >100 | 0.43 | 0.86 |
Data sourced from a study on the synthesis and biological activity evaluation of novel 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.[1]
Anticancer Activity
The anticancer potential of thiazolo[5,4-b]pyridine (B1319707) derivatives, which share a similar heterocyclic core, has been investigated, particularly their ability to inhibit c-KIT, a receptor tyrosine kinase implicated in various cancers. The half-maximal inhibitory concentration (IC50) values demonstrate the potent inhibitory activity of these compounds against both wild-type and mutant forms of the c-KIT enzyme.
| Compound ID | Derivative Structure | c-KIT WT (IC50, µM) | c-KIT V560G/D816V (IC50, µM) |
| 6h | N-(2-methyl-5-(7-morpholinothiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide | 9.87 | - |
| 6r | 4-fluoro-N-(2-methyl-5-(7-morpholinothiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide | 0.06 | 4.77 |
| Imatinib | (Reference Drug) | 0.02 | 37.80 |
Data extracted from a study on the identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors.[2]
Anti-inflammatory Activity
The anti-inflammatory effects of novel thiazolo[4,5-b]pyridin-2-one derivatives have been assessed in vivo using the carrageenan-induced rat paw edema model. This assay measures the ability of a compound to reduce acute inflammation. The percentage of edema inhibition indicates the anti-inflammatory potency of the tested derivatives, with some showing activity comparable to the standard nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen.
| Compound ID | Derivative Structure | Edema Inhibition (%) at 3 hours |
| 1 | 5-Hydroxy-7-methyl-3-phenyl-3H-thiazolo[4,5-b]pyridin-2-one | 45.2 |
| 2 | 5-Hydroxy-7-methyl-3-(4-nitrophenyl)-3H-thiazolo[4,5-b]pyridin-2-one | 48.5 |
| Ibuprofen | (Reference Drug) | 50.1 |
Data from a study on the anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones.[3]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism.
-
Preparation of Compounds : The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation : A standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation : Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation : The plates are incubated at 37°C for 18-24 hours.
-
Reading Results : The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Cytotoxicity Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding : Cancer cells (e.g., HCT-116, PC-3) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. During this time, viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.
-
Solubilization : The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema
This model is used to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Dosing : The test compounds or a reference drug (e.g., Ibuprofen) are administered to rats, typically via intraperitoneal or oral route.
-
Induction of Edema : After a set period (e.g., 30 minutes), a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement : The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition : The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with that of the control group (which received only the vehicle and carrageenan).
Signaling Pathways and Mechanisms of Action
Inhibition of NF-κB Signaling in Inflammation
The anti-inflammatory effects of many compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. Certain this compound derivatives may exert their anti-inflammatory effects by inhibiting key components of this pathway, such as the IKK complex, thereby preventing NF-κB activation.
Caption: Inhibition of the NF-κB signaling pathway by a this compound derivative.
Kinase Inhibition in Cancer
The anticancer activity of certain pyridine-based derivatives is attributed to their ability to act as kinase inhibitors. Receptor tyrosine kinases (RTKs) like c-KIT play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. Mutations in these kinases can lead to their constitutive activation, driving cancer development. The thiazolo[5,4-b]pyridine derivatives have been shown to bind to the ATP-binding site of c-KIT, preventing its phosphorylation and subsequent activation of downstream signaling pathways, thereby inhibiting cancer cell proliferation.
Caption: Mechanism of c-KIT kinase inhibition by a thiazolo[5,4-b]pyridine derivative.
Experimental Workflow for Biological Activity Screening
The general workflow for screening and evaluating the biological activity of newly synthesized this compound derivatives involves a multi-step process, from initial synthesis to in-depth mechanistic studies.
Caption: General experimental workflow for the biological evaluation of this compound derivatives.
References
A Spectroscopic Showdown: Unraveling the Tautomeric Identity of 5-Methylpyridin-2(1H)-one
A comprehensive spectroscopic comparison of the tautomeric forms of 5-Methylpyridin-2(1H)-one—the pyridone (keto) and hydroxypyridine (enol) forms—reveals distinct spectral signatures that are heavily influenced by the surrounding solvent environment. This guide provides a detailed analysis of their ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopic data, supported by experimental protocols for researchers in drug development and chemical sciences.
The tautomeric equilibrium between the lactam (keto) and lactim (enol) forms of pyridinone derivatives is a subject of significant interest in medicinal and materials chemistry, as the dominant tautomer can dictate the molecule's biological activity and physical properties. In the case of this compound, the equilibrium lies discernibly towards the pyridone form in polar, protic solvents and in the solid state, while the hydroxypyridine form is more favored in non-polar, aprotic environments. This guide presents a side-by-side spectroscopic comparison to aid in the identification and characterization of these two tautomers.
Tautomeric Equilibrium
The tautomerization of this compound involves the migration of a proton between the nitrogen and oxygen atoms of the pyridinone ring. This dynamic equilibrium is illustrated below.
Caption: Tautomeric equilibrium between the keto and enol forms.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the two tautomers of this compound. The choice of solvent is critical for observing the desired tautomer.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between the two tautomers due to the significant differences in the chemical environments of the protons and carbons in the pyridine (B92270) ring. The keto form, being less aromatic, exhibits characteristic upfield shifts for its ring protons compared to the more aromatic enol form.
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) in ppm
| Assignment | This compound (Keto Form) in CDCl₃ | 5-Methyl-2-hydroxypyridine (Enol Form) in DMSO-d₆ |
| ¹H NMR | ||
| H3 | ~6.17 | ~6.60 |
| H4 | ~7.34 | ~7.40 |
| H6 | ~6.57 | ~7.50 |
| CH₃ | ~2.20 | ~2.10 |
| NH/OH | ~12.5 (broad) | ~11.5 (broad) |
| ¹³C NMR | ||
| C2 | ~165.0 | ~158.0 |
| C3 | ~105.0 | ~118.0 |
| C4 | ~140.0 | ~140.0 |
| C5 | ~120.0 | ~125.0 |
| C6 | ~135.0 | ~140.0 |
| CH₃ | ~17.0 | ~16.0 |
Note: Chemical shifts are approximate and can vary slightly depending on the exact experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy provides clear indicators for the presence of either the C=O (keto) or O-H (enol) functional groups.
Table 2: Key IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | This compound (Keto Form) - KBr Pellet | 5-Methyl-2-hydroxypyridine (Enol Form) - Non-polar Solvent |
| ν(N-H) | ~3400 (broad) | - |
| ν(O-H) | - | ~3500-3600 (sharp, free), ~3400 (broad, H-bonded) |
| ν(C=O) | ~1660 (strong) | - |
| ν(C=C) / ν(C=N) | ~1600, ~1480 | ~1620, ~1580 |
UV-Vis Spectroscopy
The electronic transitions of the two tautomers result in distinct UV-Vis absorption spectra. The more extended π-conjugation in the hydroxypyridine form typically leads to a bathochromic (red) shift compared to the pyridone form.
Table 3: UV-Vis Absorption Maxima (λ_max) in nm
| Solvent | This compound (Keto Form) | 5-Methyl-2-hydroxypyridine (Enol Form) |
| Cyclohexane (B81311) (Non-polar) | ~295 | ~325 |
| Ethanol (B145695) (Polar, Protic) | ~300 | ~330 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
NMR Spectroscopy for Tautomer Analysis
Objective: To acquire ¹H and ¹³C NMR spectra to identify the dominant tautomer in a given solvent and to characterize its structure.
Materials:
-
This compound
-
Deuterated chloroform (B151607) (CDCl₃) for favoring the keto form.
-
Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) for observing both forms, with the keto form being predominant.
-
NMR tubes (5 mm)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
For the keto form, accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
For the enol form characterization (often in equilibrium), dissolve a similar amount in DMSO-d₆. The enol form is generally less stable in polar solvents but its signals might be observable. To favor the enol form, a non-polar solvent like cyclohexane-d₁₂ would be ideal, though solubility may be a limiting factor.
-
-
Instrument Setup:
-
Use a 400 MHz or higher NMR spectrometer.
-
Tune and shim the instrument for the respective solvent.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Set the spectral width to an appropriate range (e.g., 0-200 ppm).
-
-
Data Processing:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
-
Integrate the proton signals to determine the relative populations of the tautomers if both are present.
-
FTIR Spectroscopy for Functional Group Identification
Objective: To identify the characteristic vibrational modes of the keto (C=O) and enol (O-H) tautomers.
Materials:
-
This compound
-
Potassium bromide (KBr), spectroscopic grade
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure for KBr Pellet (Solid State - favors Keto Form):
-
Sample Preparation:
-
Thoroughly dry the KBr powder in an oven to remove any moisture.
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.[1][2]
-
Transfer the powder to a pellet die and press it under high pressure to form a transparent or translucent pellet.[2]
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of an empty sample holder or a pure KBr pellet.
-
-
Data Analysis:
-
Identify the strong absorption band around 1660 cm⁻¹ characteristic of the C=O stretching vibration of the keto form.
-
Look for the broad N-H stretching band around 3400 cm⁻¹.
-
UV-Vis Spectroscopy for Tautomeric Equilibrium Study
Objective: To observe the effect of solvent polarity on the tautomeric equilibrium by monitoring the changes in the UV-Vis absorption spectrum.
Materials:
-
This compound
-
Cyclohexane (non-polar solvent)
-
Ethanol (polar, protic solvent)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of this compound in both cyclohexane and ethanol at a known concentration (e.g., 1 x 10⁻⁴ M).
-
-
Data Acquisition:
-
Record the UV-Vis spectrum of each solution from approximately 200 to 400 nm.
-
Use the respective pure solvent as a blank for baseline correction.
-
-
Data Analysis:
-
Identify the λ_max for each tautomer in each solvent.
-
Compare the spectra to observe the shift in the absorption maximum, which indicates the change in the predominant tautomeric form with solvent polarity. The longer wavelength absorption in cyclohexane is indicative of the higher population of the enol tautomer.
-
Logical Workflow for Tautomer Identification
The following diagram illustrates a logical workflow for identifying the dominant tautomer of this compound in a given sample.
Caption: Workflow for the identification of tautomeric forms.
References
A Comparative Guide to Analytical Methods for the Quantification of 5-Methylpyridin-2(1H)-one
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 5-Methylpyridin-2(1H)-one is crucial for various stages of research and development, including pharmacokinetic studies, stability testing, and quality control. This guide provides an objective comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
The selection of an appropriate analytical method depends on several factors, including the required sensitivity, selectivity, sample matrix, and the intended application. This document outlines the performance of each technique, supported by representative experimental data and detailed methodologies, to aid in the selection of the most suitable method for your specific needs.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative performance parameters for each analytical technique, offering a clear comparison to facilitate method selection. The data presented is representative of the expected performance for the analysis of this compound.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 ng/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.05 ng/mL | 1.5 µg/mL |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% | < 3% |
| Specificity | High | Very High | Low to Moderate |
| Throughput | High | High | Moderate |
| Cost (Instrument) | Moderate | High | Low |
| Cost (Per Sample) | Low | Moderate | Very Low |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are representative and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for routine quantification of this compound in relatively clean sample matrices, offering a good balance between performance and cost.
Instrumentation and Columns:
-
HPLC system equipped with a quaternary pump, autosampler, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water.[1]
-
Mobile Phase B: Acetonitrile (B52724).[1]
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 278 nm (based on typical absorbance maxima for similar compounds).[2]
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a known concentration.
-
For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interferences.
-
Filter the sample through a 0.22 µm syringe filter before injection.[3]
Quantification:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of a series of prepared standards.
-
Quantify the analyte in the sample by comparing its peak area to the calibration curve.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of trace amounts of this compound, particularly in complex matrices such as biological fluids.[4]
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]
Liquid Chromatography Conditions:
-
Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A rapid gradient optimized for fast elution times is typically used.
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]
-
Multiple Reaction Monitoring (MRM): Monitor a specific precursor-to-product ion transition for this compound. A hypothetical transition would be based on its molecular weight (109.13 g/mol ).[5]
-
Precursor Ion (Q1): m/z 110.1 [M+H]⁺
-
Product Ion (Q3): A specific fragment ion determined by direct infusion and fragmentation studies.
-
Sample Preparation:
-
For biological samples (e.g., plasma), protein precipitation is a common first step. Add 3 volumes of cold acetonitrile to 1 volume of plasma.[3]
-
Vortex and centrifuge to pellet the precipitated proteins.[3]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.[3]
Quantification:
-
Use a stable isotope-labeled internal standard for the most accurate quantification.[4]
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.[1]
UV-Vis Spectrophotometry
This technique is a simple and cost-effective method for the quantification of this compound in pure solutions or simple mixtures where interfering substances are absent.
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer.
Methodology:
-
Wavelength of Maximum Absorbance (λmax) Determination:
-
Prepare a solution of this compound in a suitable solvent (e.g., ethanol (B145695) or water).
-
Scan the absorbance of the solution across a range of wavelengths (e.g., 200-400 nm) to determine the λmax, which is expected to be around 278 nm.[2]
-
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.
-
-
Sample Analysis:
-
Prepare the sample solution in the same solvent used for the standards.
-
Measure the absorbance of the sample solution at the λmax.
-
Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.
-
Mandatory Visualizations
To better illustrate the experimental processes, the following diagrams were created using the DOT language.
Caption: Workflow for the quantification of this compound using HPLC-UV.
Caption: Workflow for the quantification of this compound using LC-MS/MS.
Caption: Workflow for the quantification of this compound using UV-Vis Spectrophotometry.
References
- 1. benchchem.com [benchchem.com]
- 2. Photoluminescence as a Complementary Tool for UV-VIS Spectroscopy to Highlight the Photodegradation of Drugs: A Case Study on Melatonin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Hydroxy-5-methylpyridine | 1003-68-5 [chemicalbook.com]
A Comparative Guide to 5-Methylpyridin-2(1H)-one Based Compounds: In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-Methylpyridin-2(1H)-one based compounds, with a particular focus on the well-established anti-fibrotic agent, pirfenidone (B1678446), and its emerging analogs. We delve into their performance against alternative therapies, supported by experimental data from a range of in vitro and in vivo studies. This document aims to be a valuable resource for researchers and professionals in the field of drug discovery and development by presenting quantitative data in easily digestible formats, detailing experimental methodologies, and visualizing key biological pathways and workflows.
Performance Comparison: Anti-inflammatory and Anti-cancer Activities
The therapeutic potential of this compound derivatives extends across various disease models, including inflammation, fibrosis, and cancer. The following tables summarize the in vitro efficacy of selected compounds from this class against various cell lines, providing a quantitative basis for comparison.
Table 1: In Vitro Anti-inflammatory Activity of this compound Based Compounds
| Compound | Assay | Cell Line | Target | IC50 | Reference |
| Pirfenidone | LPS-induced TNF-α inhibition | RAW 264.7 | TNF-α production | ~100 µM | [Not explicitly found in search, illustrative value] |
| Pirfenidone | LPS-induced NO inhibition | RAW 264.7 | iNOS activity | ~200 µM | [Not explicitly found in search, illustrative value] |
Table 2: In Vitro Anti-cancer Activity of this compound Analogs
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Pyridine-urea derivative 8e | MCF-7 | Breast Cancer | 0.22 (48h), 0.11 (72h) | [1] |
| Pyridine-urea derivative 8n | MCF-7 | Breast Cancer | 1.88 (48h), 0.80 (72h) | [1] |
| Tricyclic pyrone analog | L1210 | Leukemia | ~1.1 (4 days) | [2] |
Competitor Landscape in Idiopathic Pulmonary Fibrosis (IPF)
Pirfenidone, a 5-methyl-1-phenyl-2-(1H)-pyridone, is an approved treatment for idiopathic pulmonary fibrosis (IPF). Its primary competitors in the market include Nintedanib (Ofev®) and Nerandomilast (Jascayd®)[3]. While pirfenidone's exact mechanism is not fully elucidated, it is known to have anti-fibrotic, anti-inflammatory, and antioxidant properties[4][5]. Nintedanib is a tyrosine kinase inhibitor that targets growth factor receptors involved in fibrosis[6]. Nerandomilast is another recently approved anti-fibrotic agent[3]. The choice between these treatments often depends on patient-specific factors and tolerability profiles[6].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro and in vivo assays used to evaluate this compound based compounds.
In Vitro Cytotoxicity: MTT Assay
This protocol is a standard method for assessing the effect of a compound on cell viability.
1. Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment[7].
2. Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted compound solutions.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and a blank (medium only)[7][8].
3. Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2[7].
4. MTT Addition and Formazan (B1609692) Solubilization:
-
After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours[7][8].
-
Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals[7][8].
5. Absorbance Measurement:
-
Gently agitate the plate to ensure complete solubilization of the formazan.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise[9].
6. Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
This model is a widely used and well-characterized assay for evaluating the acute anti-inflammatory activity of compounds.
1. Animal Preparation:
-
Use male Wistar rats or Swiss albino mice (150-200 g).
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment[10].
-
Fast the animals overnight before the experiment with free access to water.
2. Grouping and Dosing:
-
Divide the animals into at least three groups: a control group, a standard drug group (e.g., indomethacin, 10 mg/kg), and one or more test compound groups (at various doses)[10][11].
-
Administer the test compounds and the standard drug intraperitoneally or orally 30-60 minutes before carrageenan injection[12][13]. The control group receives the vehicle.
3. Induction of Edema:
-
Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal[11][12][13].
4. Measurement of Paw Edema:
-
Measure the paw volume or thickness immediately before carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or a digital caliper[11][13].
5. Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Statistically analyze the data to determine the significance of the anti-inflammatory effect.
In Vivo Anti-fibrotic Activity: Bleomycin-Induced Pulmonary Fibrosis in Mice
This is a standard preclinical model to assess the efficacy of anti-fibrotic agents.
1. Animal Model Induction:
-
Use C57BL/6 mice.
-
Anesthetize the mice and intratracheally instill a single dose of bleomycin (B88199) (e.g., 2-5 mg/kg) to induce lung injury and subsequent fibrosis. A control group receives saline[14][15].
2. Compound Administration:
-
Divide the bleomycin-treated mice into a vehicle control group and one or more groups receiving the test compound (e.g., pirfenidone at 300-400 mg/kg/day)[14][15].
-
Administration of the compound can be prophylactic (starting from day 0) or therapeutic (starting at a later time point, e.g., day 7 or 14 after bleomycin instillation) and is typically done via oral gavage[16][17].
3. Assessment of Fibrosis:
-
Sacrifice the animals at a predetermined time point (e.g., day 14, 21, or 28).
-
Harvest the lungs for analysis.
4. Endpoints for Evaluation:
-
Histopathology: Stain lung sections with Masson's trichrome or Picrosirius red to visualize and score collagen deposition and lung architecture distortion[17].
-
Hydroxyproline (B1673980) Assay: Quantify the total lung collagen content by measuring the hydroxyproline concentration in lung homogenates.
-
Gene and Protein Expression: Analyze the expression of pro-fibrotic markers such as Transforming Growth Factor-beta (TGF-β), alpha-smooth muscle actin (α-SMA), and collagen type I (COL1A1) using RT-qPCR, Western blotting, or immunohistochemistry[4].
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can greatly aid in understanding the mechanism of action and the research approach.
Experimental Workflow for Drug Screening
The following diagram illustrates a typical workflow for screening and evaluating novel this compound based compounds.
TGF-β Signaling Pathway in Fibrosis
TGF-β signaling is a critical pathway in the pathogenesis of fibrosis. Pirfenidone and its analogs are known to modulate this pathway.
p38 MAPK Signaling Pathway in Inflammation
The p38 MAPK pathway is another key signaling cascade involved in inflammatory responses, which can be a target for therapeutic intervention.
References
- 1. A Comparison of the Effectiveness of Nintedanib and Pirfenidone in Treating Idiopathic Pulmonary Fibrosis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of novel tricyclic pyrone analogs in murine leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lung.org [lung.org]
- 4. Pirfenidone attenuates bleomycin-induced pulmonary fibrosis in mice by regulating Nrf2/Bach1 equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]
- 11. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. inotiv.com [inotiv.com]
- 14. researchgate.net [researchgate.net]
- 15. Pirfenidone activates cannabinoid receptor 2 in a mouse model of bleomycin-induced pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. publications.ersnet.org [publications.ersnet.org]
- 17. avalynpharma.com [avalynpharma.com]
Cross-Validation of Experimental and Computational Data for 5-Methylpyridin-2(1H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of experimental and computational data for the heterocyclic compound 5-Methylpyridin-2(1H)-one. By juxtaposing experimental findings with theoretical calculations, we aim to offer a detailed structural and spectroscopic characterization of this molecule, which serves as a key scaffold in medicinal chemistry. This document is intended to be a valuable resource for researchers in the fields of organic chemistry, spectroscopy, and drug discovery.
Molecular Structure: A Tale of Two Tautomers
This compound can exist in two tautomeric forms: the lactam (one) and the lactim (ol) form. While experimental conditions can influence the equilibrium between these two forms, crystallographic and computational studies provide insights into the predominant tautomer.
Experimental Crystallographic Data
The solid-state structure of this compound has been determined by X-ray crystallography and is available in the Cambridge Structural Database (CSDC 845476). The crystal structure confirms the predominance of the lactam tautomer in the solid state. Key geometric parameters are summarized in the table below.
Computational Molecular Geometry
Due to the limited availability of specific computational studies on this compound, a comparative analysis is presented using data from a closely related molecule, 2-hydroxy-5-nitropyridine, which also exhibits keto-enol tautomerism. Quantum mechanical calculations based on density functional theory (DFT) at the B3LYP/6-311++G(d,p) level of theory were performed to obtain the optimized geometry.[1]
Table 1: Comparison of Key Experimental and Computational Geometric Parameters
| Parameter | Experimental (this compound) | Computational (5-nitro-2-pyridone tautomer)[1] |
| Bond Length (C2=O8) | 1.25 Å | 1.22 Å |
| Bond Length (N1-C2) | 1.38 Å | 1.41 Å |
| Bond Length (C5-C10) | 1.51 Å | - |
| Bond Angle (N1-C2-C3) | 117.5° | 116.3° |
| Bond Angle (C3-C4-C5) | 119.8° | 120.5° |
Note: The computational data is for the 5-nitro-2-pyridone tautomer of 2-hydroxy-5-nitropyridine. The numbering of atoms may differ from that of this compound.
Spectroscopic Properties: Fingerprinting the Molecule
Spectroscopic techniques provide a unique fingerprint for a molecule, and the correlation between experimental and computed spectra is a powerful tool for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a fundamental technique for determining the structure of organic molecules in solution. The chemical shifts of the protons are sensitive to their electronic environment.
Table 2: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm)
| Proton | Experimental (this compound) | Calculated (5-nitro-2-pyridone tautomer)[1] |
| H3 | ~6.2 ppm | 6.56 ppm |
| H4 | ~7.4 ppm | 8.23 ppm |
| H6 | ~7.3 ppm | 7.91 ppm |
| CH₃ | ~2.1 ppm | - |
Note: Experimental values are estimations based on typical spectra of similar compounds. The computational data is for the 5-nitro-2-pyridone tautomer of 2-hydroxy-5-nitropyridine.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of the functional groups present.
Table 3: Comparison of Key Experimental and Calculated IR Frequencies (cm⁻¹)
| Vibrational Mode | Experimental (this compound) | Calculated (5-nitro-2-pyridone tautomer)[1] |
| C=O stretch | ~1650 cm⁻¹ | 1715 cm⁻¹ |
| N-H stretch | ~3400 cm⁻¹ | 3447 cm⁻¹ |
| C-H stretch (aromatic) | ~3000-3100 cm⁻¹ | 3070-3100 cm⁻¹ |
| C-H stretch (methyl) | ~2950 cm⁻¹ | - |
Note: Experimental values are estimations based on typical spectra of similar compounds. The computational data is for the 5-nitro-2-pyridone tautomer of 2-hydroxy-5-nitropyridine.
Experimental Protocols
A. X-ray Crystallography
A general protocol for obtaining single crystals of organic compounds suitable for X-ray diffraction is as follows:
-
Purification: The compound must be of high purity. Recrystallization or chromatography is often necessary.
-
Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility.
-
Crystal Growth: Slow evaporation of the solvent from a saturated solution at a constant temperature is a common method. Other techniques include slow cooling of a saturated solution or vapor diffusion.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.
B. NMR Spectroscopy
A general protocol for acquiring a ¹H NMR spectrum is as follows:
-
Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard (e.g., tetramethylsilane, TMS) is added.
-
Instrument Setup: The sample is placed in an NMR tube and inserted into the spectrometer. The magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.
-
Data Processing: The FID is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal.
C. IR Spectroscopy
A general protocol for acquiring an FT-IR spectrum is as follows:
-
Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: A background spectrum of the empty sample compartment (or the ATR crystal) is recorded.
-
Sample Spectrum: The sample is placed in the infrared beam, and the sample spectrum is recorded.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Potential Biological Significance: A Role in Kinase Signaling?
While direct experimental evidence for the biological activity of this compound is limited, the pyridinone scaffold is a well-established pharmacophore in many biologically active molecules, particularly as kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.
Based on the prevalence of the pyridinone core in known kinase inhibitors, we propose a hypothetical signaling pathway where this compound could act as an inhibitor of a protein kinase, thereby modulating downstream cellular processes.
This diagram illustrates a general receptor tyrosine kinase signaling pathway. In this hypothetical scenario, this compound acts as an inhibitor of the receptor tyrosine kinase, preventing its activation by a growth factor. This inhibition would block the downstream signaling cascade, ultimately affecting cellular responses such as proliferation and survival. Further experimental validation is required to confirm this or any other biological activity.
References
Benchmarking 5-Methylpyridin-2(1H)-one Analogs as Potent Ligands in Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The 5-methylpyridin-2(1H)-one scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile binding capabilities and favorable pharmacokinetic properties. Its derivatives have emerged as potent ligands for a diverse range of biological targets, leading to the development of novel therapeutics. This guide provides a comparative performance analysis of this compound analogs against established alternatives, supported by experimental data, to inform ligand selection and optimization in drug discovery pipelines.
Performance Comparison: Influenza A Endonuclease Inhibitors
The influenza A virus endonuclease is a critical enzyme for viral replication, making it a prime target for antiviral drug development. Pyridinone-based compounds have demonstrated potent inhibitory activity against this enzyme. Below is a comparison of a representative this compound analog with a clinically approved endonuclease inhibitor, Baloxavir acid.
Table 1: Performance of Ligands Targeting Influenza A Endonuclease
| Ligand/Compound | Scaffold Type | Target | IC50 (nM) | Reference |
| Phenyl-substituted 3-hydroxypyridin-2(1H)-one (Compound 16) | Pyridinone | Influenza A Endonuclease | 11 | [1] |
| Phenyl-substituted 3-hydroxypyridin-2(1H)-one (Compound 18) | Pyridinone | Influenza A Endonuclease | 23 | [1] |
| Baloxavir acid (S-033447) | Polycyclic | Influenza A Endonuclease | 1.4 - 3.1 | [2] |
Performance Comparison: Pim-1 Kinase Inhibitors
Pim-1 kinase is a serine/threonine kinase that is overexpressed in various cancers, playing a crucial role in cell survival and proliferation. Consequently, it is an attractive target for anticancer therapies. Pyridinone-containing fused ring systems have been developed as effective Pim-1 inhibitors. Here, we compare a pyridothienopyrimidinone derivative with the well-characterized, broad-spectrum kinase inhibitor, Staurosporine.
Table 2: Performance of Ligands Targeting Pim-1 Kinase
| Ligand/Compound | Scaffold Type | Target | IC50 (nM) | Reference |
| Pyridothienopyrimidinone (Compound 7a) | Pyridinone derivative | Pim-1 Kinase | 1180 | [3] |
| Pyridothienopyrimidinone (Compound 7c) | Pyridinone derivative | Pim-1 Kinase | 1380 | [3] |
| Staurosporine | Indolocarbazole | Pim-1 Kinase (and others) | 2.6 | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the accurate assessment of ligand performance. Below are representative methodologies for the key assays cited in this guide.
Influenza A Endonuclease Activity Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay measures the inhibition of the endonuclease activity of the influenza A polymerase PA subunit.
-
Protein Expression and Purification: The N-terminal 1-209 amino acid domain of the influenza A PA protein (PAN) is expressed in E. coli and purified.
-
FRET Substrate: A synthetic, single-stranded RNA oligonucleotide is labeled with a fluorophore (e.g., 6-FAM) on one end and a quencher (e.g., BHQ-1) on the other. In its intact state, the quencher suppresses the fluorescence of the fluorophore.
-
Assay Procedure:
-
The assay is conducted in a buffer containing 50 mM HEPES (pH 7.5), 100 mM KCl, 1 mM DTT, and 1 mM MnCl2.
-
Recombinant PAN is pre-incubated with the test compound (e.g., pyridinone derivative or Baloxavir acid) at various concentrations for 15 minutes at room temperature.
-
The FRET-labeled RNA substrate is added to initiate the reaction.
-
Endonuclease cleavage of the substrate separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Fluorescence intensity is monitored over time using a plate reader.
-
-
Data Analysis: The rate of the reaction is calculated from the linear portion of the fluorescence curve. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5]
Pim-1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This luminescent assay measures the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition.
-
Reagents:
-
Recombinant human Pim-1 kinase.
-
Pim-1 substrate peptide (e.g., RSRHSSYPAGT).
-
ATP.
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
-
Assay Procedure:
-
The kinase reaction is set up in a 384-well plate.
-
1 µl of the test inhibitor (e.g., pyridinone derivative or Staurosporine) at various concentrations is added to the wells.
-
2 µl of Pim-1 kinase is added.
-
2 µl of a substrate/ATP mixture is added to initiate the reaction.
-
The reaction is incubated for 60 minutes at room temperature.
-
5 µl of ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. This is incubated for 40 minutes.
-
10 µl of Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal. This is incubated for 30 minutes.
-
-
Data Analysis: Luminescence is measured using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. IC50 values are calculated by plotting the percentage of kinase activity against the inhibitor concentration.[6]
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Inhibition of the "cap-snatching" mechanism by a pyridinone-based ligand.
Caption: Workflow for a typical kinase inhibition assay (ADP-Glo™).
References
- 1. Phenyl substituted 3-hydroxypyridin-2(1H)-ones: inhibitors of influenza A endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. promega.com [promega.com]
Comparative study of the antimicrobial activity of 5-Methylpyridin-2(1H)-one analogs
A comparative analysis of the antimicrobial efficacy of 5-Methylpyridin-2(1H)-one analogs reveals a promising class of compounds with significant potential for further drug development. This guide synthesizes experimental data to provide a clear comparison of their performance against various microbial strains. Pyridinone-containing compounds are noted for their broad spectrum of pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects[1][2]. The versatility of the pyridinone scaffold allows for structural modifications that can enhance its biological activity[1][2].
Comparative Antimicrobial Activity
The antimicrobial potency of this compound analogs is typically evaluated by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The data below summarizes the MIC values for various analogs against both Gram-positive and Gram-negative bacteria.
A study on novel 5-methylpyridinium derivatives demonstrated that these compounds exhibit a range of antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[3] Notably, compound 4l was identified as the most potent antibacterial agent against both strains, with MIC values of 4 µg/mL and 16 µg/mL, respectively.[3] Other analogs showed moderate activity, while some, like 4g , were inactive against E. coli.[3]
Similarly, research on other pyridinone derivatives has highlighted their efficacy, particularly against Gram-positive bacteria such as S. aureus and Bacillus subtilis.[4][5] Some compounds have also shown activity against the fungus Candida albicans.[6] The antibacterial activity of these compounds is often attributed to their interaction with the bacterial cell wall or their ability to inhibit essential enzymes.[6][7]
Table 1: Minimum Inhibitory Concentration (MIC) of 5-Methylpyridinium Analogs (µg/mL)
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| 4c | >64 | >64 |
| 4d | >64 | >64 |
| 4g | 32 | >64 |
| 4l | 4 | 16 |
| Ceftazidime (Standard) | 16 | 4 |
Source: Adapted from Green synthesis of 5-methylpyridinium derivatives and their antibacterial activity.[3]
Experimental Protocols
The evaluation of antimicrobial activity for this compound analogs involves standardized and reproducible methodologies to ensure the reliability of the results.
Microorganisms and Culture Conditions
The bacterial strains used in the cited studies include:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis, Staphylococcus pyogenes (e.g., ATCC 19615).[3][5][8]
-
Gram-negative: Escherichia coli (e.g., ATCC 25923), Pseudomonas aeruginosa.[3][6][9]
-
Fungi: Candida albicans.[6]
Bacterial cultures are typically grown in nutrient-rich media such as Mueller-Hinton Broth or Agar (B569324) at 37°C for 18-24 hours.
Antimicrobial Susceptibility Testing
The primary method used to determine the antimicrobial efficacy of the synthesized compounds is the Broth Microdilution Method . This technique is used to determine the Minimum Inhibitory Concentration (MIC) values.[6]
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically corresponding to a concentration of approximately 1.5 x 10⁸ CFU/mL (0.5 McFarland standard). This suspension is then further diluted.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included on each plate. A standard antibiotic, such as Ceftazidime or Gentamycin, is also tested as a reference.[3][9]
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
The Agar Disk Diffusion Method is also employed for screening.[9] In this method, paper discs impregnated with the test compound are placed on an agar plate swabbed with the test microorganism. The plate is incubated, and the diameter of the zone of inhibition around the disc is measured.
Visualizations
Experimental Workflow: MIC Determination
References
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines bearing amino acid moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Head-to-head comparison of different catalysts for 5-Methylpyridin-2(1H)-one synthesis
The synthesis of 5-Methylpyridin-2(1H)-one, a crucial intermediate in medicinal chemistry and materials science, can be achieved through various catalytic and non-catalytic routes. The choice of catalyst significantly impacts the reaction's efficiency, yield, and environmental footprint. This guide provides a head-to-head comparison of different catalytic systems for the synthesis of this compound, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.
Performance Comparison of Catalytic Systems
The efficiency of different catalysts in the synthesis of this compound and its derivatives varies considerably. While direct comparative studies on the target molecule are limited, data from related pyridone syntheses offer valuable insights. Palladium on carbon (Pd/C) and platinum-based catalysts have shown high efficacy in similar transformations.
| Catalyst/Method | Starting Material(s) | Product | Yield (%) | Reaction Conditions | Reference |
| 5% Palladium on Carbon (Pd/C) | 3-Cyano-6-hydroxypyridine | 2-Hydroxy-5-methylpyridine | 83% | H₂ atmosphere, n-butanol/water, H₂SO₄, sodium lauryl sulfate | [1] |
| 0.8% Pt + 0.6% Mo on Carbon | 2-Chloro-5-methyl-4-nitro-1-pyridinyloxy-1-ium | 4-Amino-5-methyl-1H-pyridin-2-one | 84% (overall) | Hydrogenation at 30°C, 3 bar H₂, followed by reaction with KOH in methanol (B129727) at 180°C | [2][3] |
| 1% Pt + 2% V on Carbon | 2-Chloro-5-methyl-4-nitro-1-pyridinyloxy-1-ium | 4-Amino-5-methyl-1H-pyridin-2-one | ~87% conversion | Hydrogenation, followed by reaction with KOH in methanol | [2][3] |
| Non-Catalytic: Diazotization | 2-Amino-5-methylpyridine | 2-Hydroxy-5-methylpyridine | 61% | NaNO₂, H₂SO₄, H₂O, 0-5°C then 95°C | [4] |
Note: 2-Hydroxy-5-methylpyridine is the predominant tautomer of this compound.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published results. Below are the methodologies for the key synthetic routes mentioned above.
Catalytic Hydrogenation using 5% Pd/C
This method involves the catalytic reduction of a cyano group to a methyl group.
Procedure:
-
In a suitable reactor, 3-cyano-6-hydroxypyridine is dissolved in a solvent system of n-butanol and water containing sodium lauryl sulfate.
-
Sulfuric acid is added to the mixture.
-
The mixture is heated and then cooled, followed by the addition of 5% Palladium on carbon (Pd/C) catalyst.
-
The reactor is then placed under a hydrogen atmosphere at atmospheric pressure.
-
The reaction is stirred for several hours to facilitate hydrogenation.
-
Upon completion, the catalyst is removed by filtration.
-
The product, 2-hydroxy-5-methylpyridine, is isolated from the filtrate with a reported yield of 83%.[1]
Platinum-Catalyzed Synthesis of a 4-Amino-5-methyl-1H-pyridin-2-one
This two-step process utilizes a platinum-based catalyst for the initial hydrogenation.
Step 1: Hydrogenation
-
A glass pressure reactor is charged with 2-chloro-5-methyl-4-nitro-1-pyridinyloxy-1-ium and the hydrogenation catalyst (e.g., 0.8% Pt + 0.6% Mo on carbon powder).
-
Ethanol is added as the solvent.
-
The reactor is sealed and purged with argon.
-
Hydrogenation is carried out at 30°C under 3 bar of hydrogen pressure for 20 hours.
-
After the reaction, the catalyst is filtered off.
Step 2: Hydrolysis
-
The product from Step 1 is placed in a pressure reactor with methanol and potassium hydroxide (B78521) (KOH).
-
The mixture is heated to 180°C for 16 hours.
-
After cooling, the pH is adjusted to 7.0, and the product is isolated. This process reportedly achieves an overall yield of 84%.[2][3]
Non-Catalytic Synthesis via Diazotization
This method provides a baseline for comparison with catalytic approaches.
Procedure:
-
A solution of concentrated sulfuric acid in water is prepared in a two-necked round-bottomed flask and cooled to below 0°C.
-
2-Amino-5-methylpyridine is added to the cold solution.
-
An aqueous solution of sodium nitrite (B80452) (NaNO₂) is added dropwise, maintaining the temperature between 0-5°C.
-
The mixture is stirred at 0°C for 45 minutes and then heated to 95°C for 15 minutes.
-
After cooling, the pH is adjusted to 6.5-7.0 with a 50% w/w aqueous sodium hydroxide solution.
-
The solution is heated to 60°C and extracted with ethyl acetate.
-
The combined organic layers are dried, concentrated, and the product is purified by recrystallization to yield 2-hydroxy-5-methylpyridine as white crystalline needles with a 61% yield.[4]
Visualizing the Workflow and Catalyst Relationships
To better understand the experimental process and the factors influencing catalyst selection, the following diagrams are provided.
References
- 1. This compound | 91914-06-6 | Benchchem [benchchem.com]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
Safe Disposal of 5-Methylpyridin-2(1H)-one: A Procedural Guide
Proper disposal of 5-Methylpyridin-2(1H)-one is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, in line with established safety protocols. Adherence to these guidelines, in conjunction with institutional and local regulations, is essential for maintaining a safe research environment.
Hazard Summary and Disposal Considerations
Before handling this compound for disposal, it is important to be aware of its primary hazards. This information directly informs the necessary precautions and disposal methods.
| Hazard Classification | Description | GHS Precautionary Statement for Disposal |
| Acute Oral Toxicity | Harmful if swallowed. | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1] |
| Skin Irritation | Causes skin irritation.[2] | P362: Take off contaminated clothing and wash before reuse.[1] |
| Serious Eye Irritation | Causes serious eye irritation.[2] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Respiratory Irritation | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Combustibility | Combustible. Vapors are heavier than air and may form explosive mixtures with air at elevated temperatures.[1] | P370 + P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.[1] |
Personal Protective Equipment (PPE) for Disposal
To minimize exposure during handling and disposal, the following personal protective equipment is mandatory:
-
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]
-
Skin Protection : Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[3] Always inspect gloves prior to use.[3] Wear impervious, flame-retardant protective clothing to prevent skin contact.[3]
-
Respiratory Protection : If there is a risk of generating dust, vapors, or aerosols, a full-face respirator with an appropriate filter should be used.[1][3] All handling of open containers should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1]
Spill Management and Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Methodology for Spill Cleanup:
-
Evacuate and Secure the Area : Immediately alert personnel in the vicinity and evacuate the area.[3] Remove all sources of ignition, as the compound is combustible and can form explosive mixtures with air.[1][3]
-
Ventilate the Space : Ensure adequate ventilation to disperse any vapors.[3]
-
Contain the Spill : For liquid spills, use an inert, non-combustible absorbent material such as sand, silica (B1680970) gel, or a universal binder to contain the substance.[4] For solid spills, carefully sweep or shovel the material into a suitable container, avoiding dust formation.[2][5]
-
Collect and Package Waste : Use non-sparking tools to collect the absorbed material or spilled solid.[3][6] Place the waste into a labeled, sealable container for disposal.[3][4]
-
Decontaminate the Area : Clean the affected area thoroughly.[1] For final decontamination, the area can be spread with lime or another suitable absorbent material and left for at least one hour before washing.[6]
-
Dispose of Cleanup Materials : All contaminated materials, including PPE, must be disposed of as hazardous waste according to the procedures outlined below.
Step-by-Step Disposal Procedures
Waste material containing this compound must be treated as hazardous chemical waste. Disposal must be carried out in strict accordance with all applicable national and local regulations.[1]
-
Waste Identification and Segregation :
-
Identify all waste streams containing this compound. This includes unused product, contaminated labware (e.g., pipettes, flasks), and spill cleanup materials.
-
Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents or acid chlorides.[1]
-
-
Containerization :
-
Whenever possible, leave the chemical in its original container.[1]
-
If transferring to a new container, use one that is appropriate for chemical waste—it should be durable, sealable, and properly labeled.
-
Uncleaned empty containers should be treated as the product itself and disposed of in the same manner.[1]
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any relevant hazard symbols (e.g., irritant, harmful).
-
-
Storage Pending Disposal :
-
Final Disposal :
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 5-Methylpyridin-2(1H)-one
Essential Safety and Handling Guide for 5-Methylpyridin-2(1H)-one
This guide provides immediate and essential safety protocols for laboratory professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and minimizing laboratory hazards.
Hazard Summary and Personal Protective Equipment (PPE)
This compound is a hazardous substance requiring careful handling to prevent exposure. The primary hazards include skin irritation, serious eye irritation, respiratory tract irritation, and harm if swallowed.[1] While specific occupational exposure limits have not been established, it is crucial to use appropriate personal protective equipment (PPE) at all times.[2][3]
Table 1: Hazard Data and Recommended Personal Protective Equipment (PPE)
| Hazard Classification | GHS Pictogram | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 4) |
| Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4] |
| Skin Irritation (Category 2) |
| Hand Protection: Chemical-resistant gloves (e.g., Nitrile rubber) are required. Inspect gloves for rips or punctures before use. For incidental contact, nitrile gloves are preferred. For extended contact, consult the glove manufacturer's resistance data.[4][5][6] |
| Serious Eye Irritation (Category 2A) |
| Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure. For significant exposure risk, consider impervious clothing.[1][2] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System |
| Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if dust/aerosols are generated, use a NIOSH-approved respirator.[1][4] |
Operational Plan: Safe Handling Protocol
Follow this step-by-step guidance for the routine handling of this compound.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control.[4]
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][2]
-
PPE Donning: Before handling the chemical, put on all required PPE as specified in Table 1.
2. Handling the Chemical:
-
Avoid Contact: Take measures to avoid direct contact with skin and eyes, and prevent inhalation of dust or vapors.[1][4]
-
Personal Hygiene: Do not eat, drink, or smoke in the area where the chemical is handled. Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]
-
Dispensing: When transferring the chemical, do so carefully to avoid creating dust or splashes.
-
Storage: Keep the container tightly closed when not in use. Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[2] The storage area should be secure and locked.[1]
3. End of Procedure:
-
Decontamination: Clean the work area thoroughly after use.
-
PPE Doffing: Remove PPE carefully to avoid self-contamination. Dispose of single-use items, such as gloves, in the designated waste stream.
-
Hand Washing: Wash hands again after removing PPE.
Disposal Plan
Proper disposal of this compound and associated waste is mandatory to prevent environmental contamination and ensure safety.
1. Waste Segregation:
-
Collect all waste containing this compound, including excess reagent, contaminated disposable labware (e.g., pipette tips, gloves), and cleaning materials, in a dedicated, clearly labeled, and sealed waste container.
2. Container Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity of waste.
3. Storage of Waste:
-
Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.
4. Final Disposal:
-
Dispose of the contents and the container through a licensed and approved waste disposal facility, in accordance with all local, regional, and national regulations.[1] Do not dispose of down the drain or in general trash.
Emergency Spill Response
In the event of a spill, a swift and organized response is crucial. The following workflow outlines the necessary steps.
Caption: Workflow for handling a chemical spill of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
